Bredinin aglycone
Description
FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSIIBPZOBMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205574 | |
| Record name | 4-Carbamoylimidazolium 5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-26-3 | |
| Record name | 5-Hydroxy-1H-imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbamoylimidazolium 5-olate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56973-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Carbamoylimidazolium 5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, chemically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that serves as the core structure of the immunosuppressive drug Bredinin (Mizoribine). While Bredinin itself has established clinical applications, its aglycone form is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Bredinin, an imidazole (B134444) nucleoside antibiotic, is a potent immunosuppressant used in the management of autoimmune diseases and to prevent rejection in organ transplantation.[1][2] Its biological activity is intrinsically linked to its metabolic conversion to Bredinin-5'-monophosphate, which inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] The aglycone of Bredinin, 5-Hydroxy-1H-imidazole-4-carboxamide, is the foundational heterocyclic base of this important therapeutic agent. Understanding the properties and biological profile of this compound is critical for the design of novel analogues and for elucidating the structure-activity relationships within this class of compounds. This document aims to be a central repository of technical information on this compound for the scientific community.
Chemical Properties and Data
This compound is a small heterocyclic molecule with the following key identifiers and properties:
| Property | Value | Reference |
| Chemical Name | 5-Hydroxy-1H-imidazole-4-carboxamide | [4] |
| Synonyms | SM-108, FF-10501 | [4] |
| CAS Number | 56973-26-3 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Solid | |
| Solubility | Water: 1 mg/mL (7.87 mM) (Sonication recommended) | |
| DMSO: 21.67 mg/mL (170.5 mM) (Sonication recommended) | ||
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Synthesis
General Synthetic Scheme
A potential synthetic pathway for 5-Hydroxy-1H-imidazole-4-carboxamide could involve the cyclization of an appropriate acyclic precursor. One common method for imidazole ring formation is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. A more tailored approach for this specific substituted imidazole is likely to involve the construction of the imidazole ring from a suitable amino acid derivative or a cyano-containing precursor.
A reported industrial method for a similar compound, 4-amino-5-imidazole formamide, involves a two-step process starting from diaminomaleonitrile (B72808) and formamide, followed by a ring-closure reaction under alkaline conditions. This suggests a possible route for synthesizing the imidazole core of this compound.
Illustrative Experimental Protocol (Hypothetical)
This protocol is illustrative and based on general synthetic methods for similar compounds. Optimization would be required for successful synthesis.
Step 1: Synthesis of an Intermediate (e.g., an amidine derivative) A suitable starting material, such as an amino acid ester or a derivative of glycinamide, would be reacted with a formylating agent to introduce the necessary carbon and nitrogen atoms for the imidazole ring.
Step 2: Ring Closure to form the Imidazole Ring The intermediate from Step 1 would then be subjected to a cyclization reaction. This could be achieved by treatment with a base to facilitate intramolecular condensation. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully controlled to favor the formation of the desired 5-hydroxyimidazole product.
Step 3: Purification The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 5-Hydroxy-1H-imidazole-4-carboxamide.
Mechanism of Action and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor to the active immunosuppressant, Bredinin. The aglycone itself is not the primary active agent but is converted intracellularly to Bredinin, which then exerts its therapeutic effects.
Intracellular Conversion and Activation
Once inside the cell, this compound is believed to be a substrate for adenine (B156593) phosphoribosyltransferase (APRT). This enzyme catalyzes the addition of a ribose-5-phosphate (B1218738) group to the aglycone, forming Bredinin.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Bredinin is subsequently phosphorylated to Bredinin-5'-monophosphate. This active metabolite is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).
Downstream Effects of Guanine Nucleotide Depletion
The depletion of the guanine nucleotide pool has profound effects on rapidly proliferating cells, particularly T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. The key downstream consequences include:
-
Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion leads to an arrest of the cell cycle, primarily at the S phase.
-
Suppression of Lymphocyte Proliferation: The inability to synthesize new DNA and RNA prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation. This is the basis of the immunosuppressive effect of Bredinin.
-
Induction of Apoptosis: Prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.
Signaling Pathway Diagram
Biological Activity and Quantitative Data
This compound exhibits cytotoxic properties, primarily due to its intracellular conversion to Bredinin. The cytotoxic effects are particularly pronounced in rapidly dividing cells like lymphocytes and certain cancer cell lines.
Cytotoxicity
Studies on the murine leukemia cell line L5178Y have shown that this compound is as strongly cytotoxic as Bredinin itself.
| Cell Line | Assay Type | Endpoint | Value |
| L5178Y | Cell Growth Inhibition | Minimum Inhibitory Concentration (MIC) | 10⁻⁵ M |
Note: Further quantitative data such as IC₅₀ values for a broader range of cell lines are not extensively reported in publicly available literature.
Reversal of Cytotoxicity
The cytotoxic effects of this compound can be reversed by the addition of components of the guanine nucleotide salvage pathway, confirming that its mechanism of action is dependent on the depletion of guanine nucleotides.
| Agent | Reversing Compound | Observation |
| This compound | Guanylic acid | Reverses the growth inhibitory effects. |
| This compound | Guanosine | Reverses the growth inhibitory effects. |
| This compound | Guanine | Reverses the growth inhibitory effects. |
| This compound | Adenine | Prevents the growth inhibitory effect of the aglycone (but not Bredinin), suggesting it competes for the converting enzyme (APRT). |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Target cell line (e.g., L5178Y, or other cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or water)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on cell cycle progression.
Objective: To determine if this compound induces cell cycle arrest at a specific phase.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To determine if this compound induces apoptosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental Workflow Diagram
References
- 1. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to Bredinin Aglycone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, scientifically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that has garnered interest in medicinal chemistry and drug development. It is the core chemical moiety of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Particular focus is placed on its role as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a hydroxyl group and a carboxamide group. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-Hydroxy-1H-imidazole-4-carboxamide[1] |
| Synonyms | This compound, 4-Carbamoylimidazolium 5-olate, SM-108, FF-10501[1] |
| CAS Number | 56973-26-3[1] |
| Chemical Formula | C₄H₅N₃O₂[1] |
| Molecular Weight | 127.10 g/mol [1] |
| Canonical SMILES | C1=NC(=C(N1)C(=O)N)O[1] |
| InChI Key | UEWSIIBPZOBMBL-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [TargetMol] |
| Solubility in Water | 1 mg/mL (7.87 mM) (Sonication recommended) | [TargetMol] |
| Solubility in DMSO | 21.67 mg/mL (170.5 mM) (Sonication recommended) | [TargetMol] |
| pKa (Predicted) | 1.573 | [DempoChem] |
| XLogP (Predicted) | -0.786 | [DempoChem] |
| Topological Polar Surface Area | 92.00 Ų | [DempoChem] |
| Heavy Atom Count | 9 | [DempoChem] |
| Rotatable Bond Count | 1 | [DempoChem] |
| Hydrogen Bond Donor Count | 3 | [DempoChem] |
| Hydrogen Bond Acceptor Count | 3 | [DempoChem] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of imidazole-4-carboxamide derivatives often involves the reaction of diaminomaleonitrile (B72808) with an aldehyde in the presence of a base, followed by cyclization.[2][3] A patent for the synthesis of related 4(5)-aminoimidazole-5(4)-carboxamide derivatives also describes methods starting from DAMN.[4]
Biological Activity and Mechanism of Action
This compound is recognized as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[5][6] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes.[6]
Inhibition of IMPDH
IMPDH catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for the synthesis of guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[7] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on lymphocytes and other rapidly dividing cells.[6]
Downstream Signaling Effects
Recent studies on IMPDH inhibitors have revealed unexpected downstream signaling effects. Inhibition of IMPDH has been shown to induce the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway and upregulate the adhesion molecule VCAM1.[8] This suggests that the biological effects of this compound may extend beyond simple nucleotide depletion and involve the modulation of inflammatory and immune signaling pathways.
Experimental Protocols
General Protocol for IMPDH Activity Assay (Spectrophotometric)
This protocol is a general method for determining IMPDH activity by measuring the rate of NADH production at 340 nm.
Materials:
-
Recombinant human IMPDH2
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Solution: Inosine monophosphate (IMP)
-
Cofactor Solution: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Add the IMP substrate solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NAD⁺ cofactor solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of IMPDH activity against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a molecule of significant interest due to its role as the core structure of the immunosuppressant Bredinin and its function as an IMPDH inhibitor. Its well-defined chemical structure and physicochemical properties, coupled with a growing understanding of its mechanism of action, make it a valuable tool for researchers in immunology, oncology, and drug discovery. The proposed synthetic route and the detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating a definitive synthetic pathway, quantifying its inhibitory activity against IMPDH isoforms, and further exploring its impact on cellular signaling pathways.
References
- 1. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 5. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bredinin Aglycone (CAS Number 56973-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, also known by its synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, and SM-108, is a potent, orally bioavailable small molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). As the aglycone form of the immunosuppressive drug Bredinin (Mizoribine), it has garnered significant interest for its antineoplastic and immunosuppressive properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology and immunology.
Introduction
This compound is a purine (B94841) nucleotide analogue that exerts its biological effects through the targeted inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] This pathway is critical for the proliferation of cells, particularly rapidly dividing cells such as lymphocytes and cancer cells, which are highly dependent on a constant supply of nucleotides for DNA and RNA synthesis.[1] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound induces cell cycle arrest and apoptosis, making it a promising candidate for therapeutic intervention in various malignancies and autoimmune disorders.[2][3] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia (AML), including in cell lines resistant to hypomethylating agents.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 56973-26-3 | [5] |
| Molecular Formula | C₄H₅N₃O₂ | [5] |
| Molecular Weight | 127.10 g/mol | [5] |
| IUPAC Name | 4-hydroxy-1H-imidazole-5-carboxamide | [5] |
| Synonyms | 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, SM-108 | [6] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and water | - |
Mechanism of Action: IMPDH Inhibition
The primary mechanism of action of this compound is the competitive inhibition of IMPDH. This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1]
The inhibition of IMPDH by this compound leads to a cascade of downstream cellular events:
-
Depletion of Guanine Nucleotides: The primary consequence is the reduction of intracellular levels of XMP, guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[3]
-
Disruption of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis. Its depletion halts these processes.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides triggers cellular stress responses, leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent programmed cell death (apoptosis).[2]
This targeted inhibition of nucleotide synthesis provides a therapeutic window for targeting rapidly proliferating cells that are highly reliant on the de novo purine synthesis pathway.
Synthesis
A patented method for the production of a hydrated form of 5-hydroxy-1H-imidazole-4-carboxamide involves a multi-step process.[7] The general workflow is outlined below.
Experimental Protocol: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate[7]
-
Step 1: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide. React 2-aminomalonamide with a compound of the general formula R-O-CH=N-R (where each R is independently a C1-3 alkyl group) in the presence of a carboxylic acid.
-
Step 2: Formation of the acid salt. The resulting 5-hydroxy-1H-imidazole-4-carboxamide is then reacted with an acidic compound to produce the corresponding acid salt or a hydrate thereof.
-
Step 3: Final product formation. The acid salt or its hydrate is subsequently reacted with a salt in the presence of an acidic solvent to yield 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate.
Note: For detailed reagent quantities, reaction conditions, and purification methods, it is essential to consult the original patent literature.
Biological Activity and Quantitative Data
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound (FF-10501-01) in various AML cell lines and patient samples.
| Parameter | Cell Type/Condition | Value | Reference |
| IC₅₀ (Proliferation) | AML peripheral blood cells | Mean = 14.6 µM | [6] |
| Apoptosis Induction | AML cell lines | Approx. 30 µM | [3] |
| Proliferation Reduction | Primary AML samples | ≥ 300 µM | [3] |
Experimental Protocols
-
Cell Plating: Seed AML cell lines (e.g., MOLM13, OCI-AML3) or primary patient cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with escalating concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for a period that allows for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Therapeutic Potential and Future Directions
This compound holds significant promise as a therapeutic agent, particularly in the field of oncology. Its ability to target the de novo purine synthesis pathway, which is often upregulated in cancer cells, provides a clear rationale for its development as an antineoplastic drug. Clinical trials investigating FF-10501-01 in combination with other agents for myelodysplastic syndromes have been initiated, highlighting its translational potential.[5]
Future research should focus on:
-
Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents to enhance efficacy and overcome resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.
-
Pharmacokinetics and Pharmacodynamics: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and administration schedules.
-
Expansion to Other Indications: Investigating its efficacy in other hematological malignancies and solid tumors, as well as in autoimmune diseases.
Conclusion
This compound is a promising IMPDH inhibitor with well-defined antineoplastic and immunosuppressive activities. Its mechanism of action, centered on the depletion of guanine nucleotides, provides a strong basis for its therapeutic application in diseases characterized by rapid cell proliferation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compelling molecule. Continued investigation into its clinical utility is warranted and holds the potential to deliver new therapeutic options for patients with cancer and autoimmune disorders.
References
- 1. Facebook [cancer.gov]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FF-10501-01 | IMPDH inhibitor | Probechem Biochemicals [probechem.com]
- 7. US9567303B2 - Crystal of 5-hydroxy-1H-imidazole-4-carboxamide hydrate and pharmaceutical composition thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Origin of Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of Bredinin aglycone, the core chemical moiety of the immunosuppressive agent Bredinin (Mizoribine). This document delves into the initial identification of Bredinin, the comparative biological activities of the glycoside and its aglycone, their mechanism of action, and relevant experimental methodologies.
Discovery and Origin
Discovery of Bredinin (Mizoribine)
Bredinin, also known as Mizoribine, was first discovered in Japan in 1971 and isolated from the culture filtrate of the fungus Eupenicillium brefeldianum.[1][2] The initial studies by Mizuno et al. in 1974 characterized Bredinin as a novel imidazole (B134444) nucleoside with potent immunosuppressive properties.[1][3][4] Although it exhibited weak activity against Candida albicans, its primary therapeutic potential was identified in its ability to suppress lymphocyte proliferation.[2]
The Emergence of this compound
The aglycone of Bredinin is the molecule 5-Hydroxy-1H-imidazole-4-carboxamide. While Bredinin was isolated as a natural product, the origin of its aglycone is less direct. Seminal research published in 1975 by Sakaguchi et al. presented a comparative study of the cytotoxic effects of Bredinin and its aglycone on L5178Y mouse lymphoma cells.[5][6][7] This research suggests that the aglycone was likely synthesized for structure-activity relationship studies to understand the role of the ribose sugar moiety in the biological activity of Bredinin.
A key finding from this early research was the hypothesis that the this compound is converted into Bredinin in vivo.[6] This was supported by the observation that when the aglycone was orally administered to rats, Bredinin was subsequently detected in their serum and urine.[6] This suggests that the aglycone itself may act as a prodrug, being recognized by cellular machinery and undergoing ribosylation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of Bredinin and its aglycone, as well as the pharmacokinetic properties of Mizoribine, which is the ultimate active form derived from the aglycone in vivo.
Table 1: Comparative Cytotoxicity of Bredinin and its Aglycone against L5178Y Cells
| Compound | Minimum Inhibitory Concentration (M) | Reversal of Inhibition by Guanylic Acid | Reversal of Inhibition by Adenine |
| Bredinin | 1 x 10-5 | Yes | No |
| This compound | 1 x 10-5 | Yes | Yes |
Data sourced from Sakaguchi et al., The Journal of Antibiotics, 1975.[6]
Table 2: Pharmacokinetic Parameters of Mizoribine in Renal Transplant Patients
| Parameter | Value | Unit |
| Time to Peak Serum Level (Tmax) | 2.4 | hours |
| Mean Peak Serum Level (Cmax) | 0.852 | µg/mL per mg/kg dose |
| Elimination | Dependent on renal function | - |
Data from a study in 28 renal transplant patients.
Mechanism of Action
The immunosuppressive effects of Bredinin, and by extension its aglycone, are not direct. The aglycone is believed to be converted to Bredinin, which is then phosphorylated by adenosine (B11128) kinase to its active form, Mizoribine-5'-monophosphate (MZP).[5] MZP is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[8]
IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This depletion has profound effects on rapidly proliferating cells like lymphocytes, as it halts DNA and RNA synthesis, leading to cell cycle arrest in the S phase and subsequent immunosuppression.
Proposed Metabolic Activation and Inhibition Pathway
The following diagram illustrates the proposed metabolic conversion of this compound and its subsequent mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Bredinin aglycone, the non-glycosidic form of the immunosuppressive drug Bredinin (Mizoribine). This document details the molecular targets, signaling pathways, and cellular consequences of the compound's activity, supported by experimental methodologies and quantitative data.
Executive Summary
Bredinin, an imidazole (B134444) nucleoside isolated from the fungus Eupenicillium brefeldianum, and its aglycone metabolite exert their immunosuppressive effects primarily through the potent and selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. By disrupting this pathway, this compound selectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), leading to the arrest of DNA synthesis and the inhibition of lymphocyte proliferation.[3][4][5][6] This targeted action on B and T lymphocytes, which are highly reliant on the de novo purine (B94841) synthesis pathway, underpins its efficacy in preventing organ transplant rejection and treating autoimmune diseases.[3][4][7]
Core Mechanism of Action: Inhibition of Purine Synthesis
The primary molecular target of Bredinin's active metabolites is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is the first committed step in the de novo synthesis of guanine nucleotides.[8] Bredinin itself is a prodrug that is intracellularly converted to its active form, mizoribine-5'-monophosphate (MZ-5-P), which is a potent inhibitor of IMPDH.[1][4]
The aglycone form of Bredinin also contributes to the overall immunosuppressive effect. Its activity is mediated by adenine (B156593) phosphoribosyltransferase (APRT).[5] The inhibition of IMPDH by these compounds leads to a significant reduction in the intracellular pool of guanine nucleotides (GMP, GDP, and GTP).[3][5][6]
Some evidence also suggests a secondary inhibitory effect on guanosine monophosphate synthetase (GMPS), the subsequent enzyme in the pathway that converts XMP to GMP.[1][2][4] This dual inhibition further ensures a profound and specific depletion of guanine nucleotides.
Signaling Pathway: De Novo Purine Synthesis
The following diagram illustrates the de novo purine synthesis pathway and the points of inhibition by Bredinin and its aglycone.
Cellular Consequences of IMPDH Inhibition
The depletion of guanine nucleotides has profound effects on rapidly proliferating cells, particularly lymphocytes.
-
Inhibition of Lymphocyte Proliferation: B and T lymphocytes are highly dependent on the de novo pathway for purine synthesis to support their rapid proliferation during an immune response. The lack of GTP starves these cells of essential building blocks for DNA and RNA synthesis, leading to a halt in their proliferation.[3][4][7]
-
Cell Cycle Arrest: The block in DNA synthesis results in the arrest of lymphocytes in the S phase of the cell cycle.[2][4]
-
Suppression of Immune Function: The inhibition of lymphocyte proliferation leads to a broad suppression of the immune response, including both humoral (antibody-mediated) and cellular immunity.[4][9] This includes a reduction in immunoglobulin and autoantibody production.[10][11]
The following workflow illustrates the downstream effects of IMPDH inhibition by this compound.
Quantitative Data
While specific kinetic data for this compound is not extensively reported in the initial search results, the following table summarizes the known effects of Mizoribine (B1677216) (the parent compound) and the expected impact of its aglycone.
| Parameter | Compound | Cell Type/System | Value/Effect | Reference |
| Cytotoxicity | Mizoribine | Murine Cells | 20- to 60-fold more sensitive than human cells | [5] |
| Cytotoxicity | This compound | Murine Cells | 20- to 60-fold more sensitive than human cells | [5] |
| Mechanism | This compound | Human Cells | Mediated by APRT; leads to GTP depletion | [5] |
| Mechanism | Mizoribine | Lymphocytes | Inhibition of IMPDH and GMPS | [1][2][4] |
| Cellular Effect | Mizoribine | Lymphocytes | Arrests DNA synthesis in S phase | [2][4] |
| Immunosuppression | Mizoribine | Guinea Pigs | Inhibits delayed-type hypersensitivity | [9] |
| Immunosuppression | Mizoribine | Rabbits | Inhibits hemagglutinin production | [9] |
Experimental Protocols
In Vitro IMPDH Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for IMPDH activity.[6][12][13]
Objective: To determine the inhibitory potential of this compound on IMPDH activity.
Principle: The enzymatic activity of IMPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Recombinant human IMPDH2
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT
-
Substrate 1: Inosine 5'-monophosphate (IMP)
-
Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (test inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant IMPDH2 enzyme
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of IMP and NAD+.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH formation (V) from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
The following diagram outlines the experimental workflow for the IMPDH inhibition assay.
Lymphocyte Proliferation Assay
This protocol is a standard method to assess the antiproliferative effects of a compound on lymphocytes.[10][11]
Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
This compound
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well cell culture plate
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or plate reader (for colorimetric assays)
Procedure:
-
Isolate PBMCs or splenocytes from whole blood or spleen, respectively.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulate the cells with an optimal concentration of a mitogen (e.g., PHA). Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
The amount of incorporated radioactivity is proportional to the degree of cell proliferation.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Conclusion
This compound, in concert with the phosphorylated form of its parent compound Mizoribine, functions as a potent immunosuppressive agent through the targeted inhibition of IMPDH. This leads to the depletion of guanine nucleotides, resulting in the arrest of lymphocyte proliferation and the suppression of both cellular and humoral immunity. The high dependence of lymphocytes on the de novo purine synthesis pathway provides a degree of selectivity to this mechanism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel IMPDH inhibitors for therapeutic use.
References
- 1. Mizoribine: mode of action and effects in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mizoribine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 7. Immunosuppressive Agent Options for Primary Nephrotic Syndrome: A Review of Network Meta-Analyses and Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive effect of bredinin on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay of IMPDH type II [bio-protocol.org]
- 13. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
The Biological Activity of 5-Hydroxy-1H-imidazole-4-carboxamide: A Technical Guide for Drug Development Professionals
Abstract
5-Hydroxy-1H-imidazole-4-carboxamide, also known by its developmental codes FF-10501-01 and SM-108, is a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH represents a critical target in oncology and immunology. This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a plausible synthetic route. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting nucleotide metabolism.
Introduction
5-Hydroxy-1H-imidazole-4-carboxamide is a small molecule that has garnered significant interest for its potential as an antineoplastic agent. It is an orally bioavailable, competitive inhibitor of IMPDH, an enzyme that is upregulated in rapidly proliferating cells, including various tumor cell types. By selectively targeting IMPDH, 5-Hydroxy-1H-imidazole-4-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. The compound is currently under investigation in clinical trials, notably for the treatment of Myelodysplastic Syndrome (MDS). This guide will delve into the core scientific data and methodologies associated with this promising therapeutic candidate.
Mechanism of Action
The primary mechanism of action of 5-Hydroxy-1H-imidazole-4-carboxamide is the competitive inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP).
Inhibition of IMPDH by 5-Hydroxy-1H-imidazole-4-carboxamide leads to a depletion of the intracellular pool of guanine nucleotides. This has several downstream effects detrimental to rapidly dividing cells:
-
Disruption of DNA and RNA Synthesis: Guanine is a fundamental building block of nucleic acids. A shortage of GTP impairs the synthesis of both DNA and RNA, thereby halting cell proliferation.
-
Induction of Apoptosis: The cellular stress induced by the depletion of essential nucleotides can trigger programmed cell death (apoptosis).
-
Overactivation of Toll-Like Receptor (TLR) Signaling: In acute myeloid leukemia (AML) cells, IMPDH inhibition has been shown to induce an overactivation of TLR signaling, which may contribute to its anti-leukemic effects.
The active form of 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501RMP, demonstrates potent inhibition against both isoforms of IMPDH (IMPDH1 and IMPDH2).
Signaling Pathway Diagram
Quantitative Biological Data
The biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide and its active form has been quantified in various assays. The following tables summarize the key findings.
Table 1: Enzymatic Inhibition of IMPDH by FF-10501RMP (Active Form)
| Target | IC50 (µM) |
| IMPDH1 | 0.02 |
| IMPDH2 | 0.019 |
Data extracted from a graphical representation in a research publication.
Table 2: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line Type | Metric | Value | Reference |
| Various AML Cell Lines | Mean IC50 (Proliferation) | 14.6 µM | [1] |
| Primary AML Samples | Effective Concentration (Proliferation Reduction) | ≥ 300 µM | [2] |
| Various AML Cell Lines | Apoptosis Induction | ~ 30 µM | [2] |
Experimental Protocols
IMPDH Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the enzymatic inhibition of IMPDH.
Materials:
-
Recombinant human IMPDH1 or IMPDH2
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM Dithiothreitol (DTT), 150 mM KCl, 1 mM EDTA
-
Substrate Stock Solution: 20 mM IMP and 50 mM NAD+
-
5-Hydroxy-1H-imidazole-4-carboxamide (or its active phosphate (B84403) form)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the appropriate amount of IMPDH enzyme to the assay buffer.
-
Add the serially diluted test compound to the wells containing the enzyme and buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate stock solution to a final concentration of 1 mM IMP and 2.5 mM NAD+.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at 25°C.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Cell Proliferation Assay (AML Cell Lines)
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
5-Hydroxy-1H-imidazole-4-carboxamide
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of 5-Hydroxy-1H-imidazole-4-carboxamide in the complete cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Synthesis Methodology
Synthesis of a 5-Hydroxy-1H-imidazole-4-carboxamide Analog
Step 1: Deprotection of a Benzoyl-Protected Precursor
This step involves the removal of a benzoyl protecting group from a precursor molecule to yield the final hydroxylated imidazole (B134444) carboxamide.
Materials:
-
2-(4-benzoyloxyphenyl)-5-hydroxyimidazole-4-carboxamide (precursor)
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
1N Hydrochloric acid (HCl)
-
Isopropylether
Procedure:
-
A suspension of 2-(4-benzoyloxyphenyl)-5-hydroxyimidazole-4-carboxamide is prepared in anhydrous methanol.
-
The suspension is cooled to 0-5 °C.
-
Sodium methoxide is added to the chilled suspension with stirring.
-
The reaction is stirred at 0-5 °C for 5 minutes and then at room temperature for an additional 15 minutes.
-
The reaction is quenched by the addition of 1N HCl, followed by isopropylether to precipitate the product.
-
The resulting crystals of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide are collected by filtration, washed with isopropylether, and dried under vacuum.
Conclusion
5-Hydroxy-1H-imidazole-4-carboxamide is a promising IMPDH inhibitor with demonstrated preclinical activity against hematological malignancies. Its well-defined mechanism of action, involving the depletion of guanine nucleotides, provides a strong rationale for its clinical development. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance this and other IMPDH inhibitors as novel cancer therapeutics. Further investigation into its clinical efficacy and safety profile is warranted.
References
Bredinin Aglycone: A Purine Nucleotide Analogue Targeting De Novo Guanine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, also known as 5-hydroxy-1H-imidazole-4-carboxamide and designated as FF-10501-01 in clinical development, is a potent purine (B94841) nucleotide analogue. It functions as a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By disrupting this critical pathway, this compound exhibits significant anti-proliferative and pro-apoptotic effects, particularly in rapidly dividing cells such as those found in hematologic malignancies. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative biological data, experimental protocols, and relevant signaling pathways.
Introduction
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and play crucial roles in cellular energy metabolism and signaling. The de novo purine biosynthesis pathway is therefore a critical target for therapeutic intervention, especially in oncology and immunology. Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides.[1] Tumor cells, with their high demand for nucleic acid synthesis, are particularly vulnerable to the inhibition of IMPDH.[1]
This compound has emerged as a promising IMPDH inhibitor with demonstrated preclinical and clinical activity.[2][3] This guide will delve into the technical details of this compound for researchers and drug development professionals.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of IMPDH.[4] This inhibition leads to the depletion of the intracellular pool of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP). The reduction in GTP levels has several downstream consequences:
-
Disruption of DNA and RNA Synthesis: A shortage of guanine nucleotides directly impairs the synthesis of nucleic acids, leading to cell cycle arrest and inhibition of proliferation.
-
Induction of Apoptosis: Depletion of the guanine nucleotide pool can trigger programmed cell death in cancer cells.
-
Modulation of Signaling Pathways: GTP is essential for the function of numerous signaling proteins, including G-proteins. Disruption of GTP-dependent signaling can affect various cellular processes.
Interestingly, the growth inhibitory effect of this compound is mediated by adenine (B156593) phosphoribosyltransferase (APRT). APRT is an enzyme in the purine salvage pathway, suggesting a potential intracellular activation step or a complex interplay between the de novo and salvage pathways in the presence of this inhibitor.
Quantitative Data
The biological activity of this compound (FF-10501-01) has been quantified in various studies. The following tables summarize the available data.
Table 1: In Vitro Cellular Activity of this compound (FF-10501-01)
| Cell Type/Line | Assay | Endpoint | Value | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Proliferation Assay | Mean IC50 | 14.6 µM | |
| AML Cell Lines | Apoptosis Assay | Apoptosis Induction | ~30 µM | |
| Primary AML Samples | Proliferation Assay | Effective Concentration | ≥ 300 µM |
Table 2: Pharmacokinetic Properties of this compound (FF-10501-01) in Humans (Phase 1 Clinical Trial)
| Parameter | Description | Value | Reference |
| Tmax | Time to maximum plasma concentration | ~2.74 hours | |
| t1/2 | Elimination half-life | ~4.05 hours |
Experimental Protocols
Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide (this compound)
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is limited, a representative synthesis can be adapted from methods used for structurally related imidazole (B134444) carboxamides. One common approach involves the cyclization of an appropriate acyclic precursor. The following is a generalized conceptual protocol based on established imidazole synthesis strategies.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Procedure Outline:
-
Starting Material Preparation: Begin with a suitable acyclic precursor, such as a derivative of 2-aminomalonamide.
-
Cyclization: The imidazole ring is formed through a cyclization reaction. This can often be achieved by reacting the precursor with a source of the C2 carbon of the imidazole ring, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction is typically heated to drive the cyclization and elimination of byproducts.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by the addition of a non-polar solvent, followed by filtration.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield the pure 5-hydroxy-1H-imidazole-4-carboxamide.
For a more detailed protocol on a related compound, researchers can refer to the synthesis of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide, which involves the deprotection of a benzoyl-protected precursor.
IMPDH Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against IMPDH. This spectrophotometric assay measures the production of NADH at 340 nm.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Substrate Solution: Inosine monophosphate (IMP) and β-nicotinamide adenine dinucleotide (NAD+) dissolved in Assay Buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Workflow:
References
- 1. Facebook [cancer.gov]
- 2. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1H-imidazole-4-carboxamide | 360-97-4 | FA09803 [biosynth.com]
The Cytotoxic Effects of Bredinin Aglycone on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin, an immunosuppressive agent also known as Mizoribine, has been a subject of interest for its potential applications beyond immunosuppression. Its aglycone, 5-hydroxy-1H-imidazole-4-carboxamide, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Bredinin aglycone on cancer cells, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. This compound is also known in scientific literature by the identifiers SM-108 and FF-10501-01.
The primary mechanism of action of this compound is the selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By impeding this pathway, the compound effectively depletes the intracellular pool of guanine triphosphate (GTP), a vital component for DNA and RNA synthesis, signal transduction, and cellular energy metabolism. This depletion leads to the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]
Quantitative Data on Cytotoxic Effects
The available preclinical data demonstrates the dose-dependent cytotoxic effects of this compound, particularly in hematological malignancies. The following table summarizes the key findings from a study on acute myeloid leukemia (AML) cell lines.
| Compound | Cell Lines | Effect | Concentration | Reference |
| FF-10501-01 (this compound) | Acute Myeloid Leukemia (AML) cell lines | Induces apoptosis | ~30 µM | [1] |
| FF-10501-01 (this compound) | Primary AML patient samples | Reduces proliferation | ≥300 µM |
Note: The provided data is based on limited publicly available information. Further research is needed to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines.
An earlier study on SM-108 (this compound) demonstrated potent antitumor activity in various murine tumor models, including Ehrlich carcinoma, P388, L1210, Lewis lung carcinoma, Colon 26 adenocarcinoma, and Sarcoma 180, when administered using an intermittent multiple administration schedule.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of this compound. These are based on standard laboratory procedures and the methodologies alluded to in the available literature.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., AML cell lines like MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Treatment: Cells are treated with this compound at the desired concentrations for the indicated time periods.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2 family proteins) overnight at 4°C.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The primary mechanism of this compound's cytotoxic effect is the inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has profound effects on several downstream cellular processes.
Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.
The depletion of guanine nucleotides by this compound is hypothesized to trigger a cascade of events leading to apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Conclusion and Future Directions
This compound demonstrates promising anticancer activity, primarily through the inhibition of IMPDH and subsequent depletion of guanine nucleotides. This leads to the induction of apoptosis in cancer cells, particularly in AML. However, the publicly available data on its cytotoxic effects across a broad range of cancer types and the intricate details of its downstream signaling pathways are still limited.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound in a diverse panel of cancer cell lines.
-
Elucidation of Downstream Signaling: Identifying the specific signaling molecules and pathways that are modulated by guanine nucleotide depletion and lead to apoptosis.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents. A study on the related compound, imidazole-4-carboxamide, has shown that it can inhibit the expression of Axl, PD-L1, and PD-L2, suggesting a potential role in overcoming drug resistance and enhancing immunotherapy.
The continued investigation of this compound is warranted to fully understand its therapeutic potential in oncology.
References
An In-Depth Technical Guide to the Synthesis of Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for bredinin aglycone, chemically known as 5-hydroxy-1H-imidazole-4-carboxamide. Bredinin is an immunosuppressive agent, and the synthesis of its aglycone is of significant interest for the development of novel analogs and related therapeutic agents. This document details the chemical reactions, experimental protocols, and quantitative data to facilitate the replication and further investigation of this synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound (1) suggests a disconnection of the imidazole (B134444) ring. The core imidazole-4-carboxamide structure can be formed from an acyclic N-acylaminomalonamide intermediate through cyclization. This intermediate can be derived from 2-aminomalonamide (2), a key building block. The synthesis of 2-aminomalonamide can be achieved from commercially available starting materials such as diethyl 2-aminomalonate or 2-chloromalonic esters.
Synthetic Pathway Overview
The forward synthesis for this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-aminomalonamide. The second stage is the crucial cyclization step to form the final imidazole ring structure.
Experimental Protocols and Data
Stage 1: Synthesis of 2-Aminomalonamide (2)
There are multiple reported methods for the synthesis of 2-aminomalonamide. Two common and effective methods are presented below.
This method involves the direct ammonolysis of diethyl 2-aminomalonate.[1][2]
Reaction:
Experimental Protocol:
-
Dissolve 15 g of diethyl 2-aminomalonate in 30 mL of methanol at room temperature.[1]
-
To this solution, add 200 mL of aqueous ammonia (B1221849) dropwise.[1]
-
Heat the reaction mixture to 45 °C and stir for 8 hours.[1]
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove methanol and excess ammonia.
-
The resulting precipitate of 2-aminomalonamide can be collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diethyl 2-aminomalonate | |
| Reagent | Aqueous Ammonia | |
| Solvent | Methanol | |
| Temperature | 45 °C | |
| Reaction Time | 8 hours | |
| Yield | Not explicitly stated, but implied to be effective. |
This patented method provides an alternative route starting from a 2-chloromalonate ester.
Reaction:
Experimental Protocol:
-
Mix the 2-chloromalonate precursor with water.
-
Add ammonium (B1175870) carbonate to the mixture.
-
Heat the reaction to a temperature between 50-60 °C for 6-8 hours.
-
Following the initial reaction, further heat the mixture to a temperature below 70 °C to decompose any unreacted ammonium carbonate.
-
After cooling, the product can be isolated through crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloromalonate Ester | |
| Reagent | Ammonium Carbonate | |
| Solvent | Water | |
| Temperature | 50-60 °C | |
| Reaction Time | 6-8 hours | |
| Molar Ratio (Chloromalonate:Ammonium Carbonate) | 1:3 to 1:5 |
Stage 2: Synthesis of this compound (1) from 2-Aminomalonamide (2)
This crucial step involves the cyclization of 2-aminomalonamide with a formylating agent, such as formamidine acetate, to construct the 5-hydroxy-1H-imidazole-4-carboxamide ring.
Reaction:
Experimental Protocol:
-
To 10.5 g of 2-aminomalonamide at room temperature, add 11.3 g of formamidine acetate.
-
Add 300 mL of ethanol to the mixture.
-
Reflux the mixture for 3 hours.
-
Cool the mixture to room temperature and stir for an additional 12 hours.
-
Collect the resulting solid product by filtration.
-
Recrystallize the solid from 200 mL of water to obtain the purified this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminomalonamide | |
| Reagent | Formamidine Acetate | |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 3 hours (reflux) + 12 hours (stirring) | |
| Yield | 60% | |
| Melting Point | 255 °C |
Conclusion
The synthesis of this compound can be efficiently achieved through a two-stage process involving the preparation of 2-aminomalonamide followed by its cyclization. The presented protocols, based on documented literature, offer reliable methods for obtaining this important imidazole derivative. The quantitative data provided in the tables allows for clear comparison and planning of experimental work. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of this compound and its potential analogs.
References
Unveiling the Natural Origins of Bredinin and its Aglycone: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the natural sources of the immunosuppressive drug Bredinin and its corresponding aglycone. Tailored for researchers, scientists, and drug development professionals, this document consolidates available scientific knowledge on the microbial production of Bredinin, its isolation and purification, and investigates the potential role of the human gut microbiota in the formation of its aglycone.
Bredinin: A Fungal Metabolite
Bredinin, also known as Mizoribine, is a potent imidazole (B134444) nucleoside antibiotic with significant immunosuppressive properties. The primary and well-established natural source of Bredinin is the filamentous fungus Eupenicillium brefeldianum (formerly classified as Penicillium brefeldianum).
Fermentation and Production
The production of Bredinin is achieved through submerged fermentation of E. brefeldianum. While specific quantitative data on Bredinin yield is limited in publicly available literature, research on the fermentation of related secondary metabolites from this fungus, such as Brefeldin A, highlights the critical role of media composition and fermentation parameters in optimizing product titers. Key factors influencing yield include the choice of carbon and nitrogen sources, mineral salts, and aeration.
Table 1: Factors Influencing Fungal Metabolite Production (Analogous to Bredinin)
| Parameter | Recommended Components/Conditions | Rationale |
| Carbon Source | Glucose, Sucrose, Starch | Provides energy for fungal growth and secondary metabolism. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Essential for the synthesis of amino acids, proteins, and enzymes involved in the biosynthetic pathway. |
| Mineral Salts | Phosphates, Sulfates, Trace Elements (e.g., Mg²⁺, Fe²⁺) | Cofactors for enzymatic reactions and maintenance of osmotic balance. |
| pH | Typically acidic to neutral (pH 4.0-7.0) | Optimal range for fungal growth and enzyme activity. |
| Temperature | 25-30°C | Promotes optimal fungal growth and metabolite production. |
| Aeration | Agitation and sterile air supply | Essential for aerobic respiration and biosynthesis. |
Experimental Protocol: Isolation and Purification of Bredinin from Eupenicillium brefeldianum Culture
The following is a generalized protocol for the isolation and purification of Bredinin from a fungal fermentation broth, based on established methods for microbial secondary metabolites.
1.2.1. Fermentation Broth Processing:
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the fungal mycelium from the supernatant. The supernatant contains the secreted Bredinin.
1.2.2. Adsorption Chromatography:
-
Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD series or Diaion HP-20).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound Bredinin using a gradient of an organic solvent, such as methanol (B129727) or ethanol, in water.
1.2.3. Ion-Exchange Chromatography:
-
Further purify the Bredinin-containing fractions using cation-exchange chromatography.
-
Apply the sample to a strong cation-exchange column (e.g., Dowex 50W series) equilibrated with a low-concentration acidic buffer.
-
Elute Bredinin using a pH or salt gradient.
1.2.4. Crystallization:
-
Concentrate the purified fractions under reduced pressure.
-
Induce crystallization by adding a suitable anti-solvent (e.g., acetone (B3395972) or ethanol) and storing at low temperature (4°C).
-
Collect the Bredinin crystals by filtration and dry under vacuum.
1.2.5. Purity Assessment:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Bredinin Aglycone: A Putative Gut Microbiota Metabolite
The aglycone of Bredinin is the imidazole carboxamide moiety without the ribose sugar. While Bredinin itself is a fungal product, there is a scientific hypothesis that its aglycone may be formed in the human gut through the metabolic action of the resident microbiota. This would involve the enzymatic cleavage of the glycosidic bond of Bredinin, should the drug be administered orally and reach the colon.
The Role of Gut Microbiota in Glycoside Metabolism
The human gut microbiota possesses a vast and diverse enzymatic arsenal, including a wide array of glycosidases. These enzymes are responsible for breaking down complex carbohydrates and glycosylated compounds that are not digested in the upper gastrointestinal tract. It is plausible that certain bacterial species within the gut could express nucleosidases capable of hydrolyzing the C-N glycosidic bond in Bredinin to release its aglycone.
Current Research and Future Directions
To date, specific studies directly demonstrating the conversion of Bredinin to its aglycone by human gut bacteria are lacking. Further research is required to:
-
Identify the specific gut microbial species or consortia capable of this biotransformation.
-
Characterize the enzymes responsible for the hydrolysis.
-
Quantify the extent of aglycone formation in the human gut following oral administration of Bredinin.
-
Investigate the biological activity and potential toxicological profile of the this compound.
Table 2: Potential Gut Bacterial Genera with Glycosidase Activity
| Bacterial Phylum | Representative Genera | Known Glycosidase Activities |
| Bacteroidetes | Bacteroides, Prevotella | Broad-spectrum glycoside hydrolases. |
| Firmicutes | Lactobacillus, Clostridium, Ruminococcus | Diverse glycosidase activities, including β-glucosidases and other nucleosidases. |
| Actinobacteria | Bifidobacterium | Known for their ability to metabolize a wide range of carbohydrates. |
Visualizing the Pathways
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Bredinin Aglycone: A Technical Guide to its Role in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide or FF-10501, is a pivotal chemical entity in the study of purine (B94841) metabolism and immunosuppression. While not the direct active agent, it is a crucial component of the metabolic pathway of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides an in-depth analysis of this compound, its conversion to the active metabolite Mizoribine-5'-monophosphate (MZP), and its ultimate role as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This document outlines the mechanism of action, presents quantitative data on inhibitory activity, details experimental protocols for assessing IMPDH inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Introduction: The Chemical Identity of this compound
This compound is a purine nucleotide analogue. It is the non-glycosidic part of the nucleoside Bredinin (Mizoribine). Chemically, it is identified as 5-Hydroxy-1H-imidazole-4-carboxamide.
| Chemical Properties | |
| Systematic Name | 5-Hydroxy-1H-imidazole-4-carboxamide |
| Synonyms | This compound, FF-10501, SM-108 |
| CAS Number | 56973-26-3 |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
The Metabolic Journey: From Prodrug to Active Inhibitor
Bredinin itself is a prodrug that, after cellular uptake, undergoes metabolic activation to exert its immunosuppressive effects. The primary active metabolite is not the aglycone, but rather the phosphorylated form of the parent nucleoside, Mizoribine-5'-monophosphate (MZP).
The metabolic activation pathway is as follows:
-
Cellular Uptake: Bredinin is transported into the cell.
-
Phosphorylation: Inside the cell, the enzyme adenosine (B11128) kinase catalyzes the phosphorylation of Bredinin to Mizoribine-5'-monophosphate (MZP)[1].
While this compound can be studied as a chemical entity, its direct role in the immunosuppressive action of Bredinin is as a structural component of the parent molecule. Some studies suggest that if the aglycone is administered in vivo, it can be converted back to the parent nucleoside, Bredinin, which can then be phosphorylated to the active MZP[2].
Metabolic activation of Bredinin.
Mechanism of Action: Inhibition of IMPDH and Disruption of Purine Synthesis
The primary target of the active metabolite, MZP, is inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial, rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis. It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for guanosine (B1672433) monophosphate (GMP), and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).
By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides. This has a profound cytostatic effect on rapidly proliferating cells, such as lymphocytes, which are heavily dependent on the de novo purine synthesis pathway. This selective inhibition of lymphocyte proliferation is the basis for the immunosuppressive effects of Bredinin[1][3].
Inhibition of IMPDH in the purine synthesis pathway.
Quantitative Analysis of IMPDH Inhibition
The inhibitory potency of the active metabolite, Mizoribine-5'-monophosphate (MZP), against IMPDH has been quantified. In contrast, while this compound (FF-10501) has shown bioactivity in cellular assays, specific enzyme inhibitory constants are less commonly reported for the aglycone itself.
| Compound | Target | Inhibition Constant (Ki) | Reference |
| Mizoribine-5'-monophosphate (MZP) | Human IMPDH Type 2 | 3.9 nM | [4] |
| Mizoribine-5'-monophosphate (MZP) | E. coli IMPDH | 0.5 nM |
| Compound | Cell Line | Bioactivity | Concentration | Reference |
| FF-10501-01 (this compound prodrug) | Acute Myeloid Leukemia (AML) cell lines | Induction of apoptosis | ~30 µM | |
| FF-10501-01 (this compound prodrug) | Primary AML patient samples | Reduction of proliferation | ≥300 µM |
Experimental Protocols: IMPDH Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound, such as Mizoribine-5'-monophosphate, against IMPDH. This assay spectrophotometrically measures the rate of NADH production, a product of the IMPDH-catalyzed reaction.
Objective: To determine the IC50 value of a test compound for IMPDH.
Materials:
-
Recombinant human IMPDH2
-
Inosine monophosphate (IMP)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compound (e.g., Mizoribine-5'-monophosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Prepare stock solutions of IMP and NAD+ in Assay Buffer.
-
Prepare a working solution of IMPDH in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
IMPDH enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add a solution of IMP and NAD+ to each well to start the reaction.
-
Final concentrations in the reaction mixture should be optimized, for example: 50-200 µM IMP and 100-400 µM NAD+.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance is proportional to the rate of NADH production and thus IMPDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for IMPDH inhibition assay.
Conclusion
This compound is a fundamental molecule in the context of the immunosuppressive agent Bredinin. While the direct inhibitory action on IMPDH is carried out by its phosphorylated nucleoside counterpart, Mizoribine-5'-monophosphate, an understanding of the aglycone's structure and its relationship within the metabolic pathway is crucial for researchers in pharmacology and drug development. The potent and selective inhibition of IMPDH by the active metabolite of Bredinin underscores the therapeutic potential of targeting the de novo purine synthesis pathway for immunosuppression and the treatment of diseases characterized by rapid cell proliferation. Further investigation into the pharmacokinetics and metabolism of Bredinin and its derivatives will continue to inform the development of next-generation IMPDH inhibitors.
References
Methodological & Application
Application Notes and Protocols for Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, the nucleobase of the immunosuppressive drug Bredinin (Mizoribine), is a key molecule in the study of purine (B94841) nucleotide metabolism and drug development. Its biological activity is intrinsically linked to its intracellular conversion to Bredinin, which subsequently inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This document provides detailed application notes and experimental protocols for researchers working with this compound, covering its cytotoxic effects, mechanism of action, and potential applications.
Introduction
This compound (5-hydroxy-1H-imidazole-4-carboxamide) is a purine nucleotide analogue. While inactive in its aglycone form, it serves as a prodrug that is converted intracellularly to the active nucleoside, Bredinin (Mizoribine). Bredinin is a potent, non-competitive inhibitor of IMPDH, leading to the depletion of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. This depletion preferentially affects lymphocytes, which rely heavily on the de novo purine synthesis pathway, resulting in the suppression of T- and B-lymphocyte proliferation.[1] These application notes provide protocols to study the biological effects of this compound and its conversion to its active form.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound and its active form, Bredinin.
| Parameter | Value | Cell Line / Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) of this compound | 10⁻⁵ M | L5178Y mouse lymphoma cells | [1] |
| Minimum Inhibitory Concentration (MIC) of Bredinin | 10⁻⁵ M | L5178Y mouse lymphoma cells | [1] |
| Mizoribine IC50 for mitogen response and MLR | 1.0 - 10 µg/mL | Human lymphocytes |
Signaling Pathway
The primary mechanism of action of this compound involves its conversion to Bredinin, which then inhibits the de novo purine biosynthesis pathway. This pathway is crucial for the synthesis of guanine nucleotides required for DNA and RNA synthesis.
References
Application Notes and Protocols for Evaluating Catalyst Efficiency Using Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin is a nucleoside antibiotic with immunosuppressive properties. Its biological activity is dependent on its conversion within the cell. The efficiency of catalysts, particularly enzymes involved in the purine (B94841) salvage pathway, in processing Bredinin and its analogs is a critical area of study for drug development and biocatalysis. Bredinin aglycone, the base portion of the Bredinin nucleoside, is a key molecule in these investigations. These application notes provide detailed protocols for utilizing Bredinin and its aglycone to assess the efficiency of such catalysts, with a focus on Purine Nucleoside Phosphorylase (PNP).
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[1][2] The efficiency of PNP with various natural and synthetic nucleosides is of significant interest.
Core Concepts
The central principle behind using Bredinin to test catalyst efficiency lies in monitoring the conversion of the nucleoside (Bredinin) to its aglycone. This conversion is catalyzed by enzymes like Purine Nucleoside Phosphorylase (PNP). The rate of this reaction is a direct measure of the catalyst's efficiency. By quantifying the disappearance of the substrate (Bredinin) and the appearance of the product (this compound) over time, key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) can be determined.
Signaling Pathway: The Purine Salvage Pathway
The enzymatic conversion of Bredinin is analogous to the processing of natural purine nucleosides within the purine salvage pathway. This pathway is crucial for recycling purine bases and nucleosides that arise from the degradation of DNA and RNA. Understanding this pathway provides the biological context for the catalyst efficiency studies.
Experimental Workflow for Catalyst Efficiency Testing
The general workflow for assessing catalyst efficiency using Bredinin involves sample preparation, the enzymatic reaction, and subsequent analysis of the reaction products.
Data Presentation: Catalyst Efficiency
Table 1: Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP) from Different Sources with Inosine as a Substrate.
| Catalyst Source | Form | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Agaricus bisporus | Recombinant | 15.3 | 31.0 | 2.02 x 106 | 1.32 x 108 | [3] |
| Mycobacterium tuberculosis | Recombinant | 23 | 1.2 | 1.5 | 6.5 x 104 | [4] |
| Calf Spleen | Native | 40 | 18 | 22 | 5.5 x 105 | [5] |
Table 2: Substrate Specificity of Purine Nucleoside Phosphorylase (PNP) from Agaricus bisporus.
| Substrate | Relative Activity (%) |
| Inosine | 100 |
| Guanosine | 55.30 ± 3.25 |
| Adenosine | No activity detected |
Data is representative and compiled from published studies.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters of Soluble Purine Nucleoside Phosphorylase (PNP)
This protocol describes the determination of Km and Vmax for a soluble PNP enzyme using Bredinin as a substrate.
Materials:
-
Purified soluble Purine Nucleoside Phosphorylase (PNP)
-
Bredinin
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Perchloric acid (1 M) or other suitable quenching agent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
-
Microcentrifuge
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Bredinin (e.g., 10 mM) in the potassium phosphate buffer.
-
Prepare a series of dilutions of the Bredinin stock solution in the same buffer to achieve a range of final concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a solution of the purified PNP enzyme in the phosphate buffer at a suitable concentration (to be determined empirically to ensure a linear reaction rate over the desired time course).
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes, one for each Bredinin concentration and a no-enzyme control.
-
Add the appropriate volume of each Bredinin dilution to the respective tubes.
-
Add the phosphate buffer to a final reaction volume of, for example, 100 µL.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the PNP enzyme solution to each tube (except the no-enzyme control) and mix gently.
-
Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Vortex the tubes and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a suitable volume of the supernatant onto the HPLC system.
-
Separate Bredinin and this compound using a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) in an aqueous buffer).
-
Detect the compounds using a UV detector at their respective maximum absorbance wavelengths.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each Bredinin concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linear transformation such as a Lineweaver-Burk plot.
-
Protocol 2: Testing the Efficiency of Immobilized Purine Nucleoside Phosphorylase
This protocol outlines a method for evaluating the performance of PNP immobilized on a solid support, which is relevant for industrial biocatalytic applications.
Materials:
-
Immobilized Purine Nucleoside Phosphorylase (e.g., on beads or in a capillary reactor).
-
Bredinin solution (at a fixed concentration, e.g., 5 mM) in phosphate buffer.
-
Flow-through reactor system (if applicable).
-
HPLC system.
-
Other reagents as listed in Protocol 1.
Procedure:
-
Immobilized Enzyme Reactor Setup:
-
If using beads, prepare a small packed-bed column.
-
If using an immobilized enzyme reactor (IMER) capillary, install it in the flow system.
-
Equilibrate the immobilized enzyme with the reaction buffer.
-
-
Catalytic Reaction:
-
Continuously flow the Bredinin substrate solution through the immobilized enzyme reactor at a controlled flow rate.
-
Alternatively, for batch reactions with beads, add a known amount of the immobilized enzyme to the Bredinin solution and incubate with agitation.
-
-
Sample Collection and Analysis:
-
Collect fractions of the eluate from the flow-through reactor at different time points.
-
For batch reactions, take aliquots from the reaction mixture at various time intervals.
-
Quench the reaction in the collected samples as described in Protocol 1.
-
Analyze the samples by HPLC to determine the concentration of Bredinin and this compound.
-
-
Data Analysis:
-
Calculate the conversion rate of Bredinin to this compound as a function of time or flow rate.
-
Determine the specific activity of the immobilized enzyme (e.g., in µmol of product per minute per gram of support).
-
Evaluate the stability of the immobilized catalyst by running the reaction for an extended period and monitoring for any decrease in activity.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use Bredinin and its aglycone as tools to evaluate the efficiency of various catalysts, particularly Purine Nucleoside Phosphorylase. The detailed methodologies, data presentation formats, and contextual diagrams are designed to facilitate reproducible and high-quality research in the fields of enzymology, drug development, and biocatalysis.
References
- 1. Purine nucleoside phosphorylase deficiency with a novel PNP gene mutation: a first case report from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity and kinetic mechanism of purine nucleoside phosphorylase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bredinin Aglycone in Purine Nucleotide Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a key intermediate in the synthesis of purine (B94841) nucleotide analogues, most notably Mizoribine (B1677216) (Bredinin).[1][2] Mizoribine is an imidazole (B134444) nucleoside with established immunosuppressive properties, utilized in preventing rejection in renal transplantation and treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3][4][5] Its therapeutic effects stem from the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, thereby selectively suppressing the proliferation of lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.
The active form of Mizoribine is its 5'-monophosphate derivative, which is formed intracellularly. This compound serves as the core heterocyclic base for the synthesis of Mizoribine and a variety of other purine nucleotide analogues with potential therapeutic applications, including antiviral and anticancer activities. These notes provide an overview of the application of this compound in this field, along with detailed protocols for the synthesis and evaluation of its derivatives.
Mechanism of Action: Inhibition of de novo Purine Synthesis
The primary mechanism of action for Mizoribine, and by extension, purine nucleotide analogues derived from this compound, is the targeted inhibition of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), a rate-limiting step in the biosynthesis of guanine nucleotides (GMP, GDP, and GTP).
Lymphocytes, particularly T and B cells, are highly reliant on the de novo purine synthesis pathway for their proliferation in response to antigenic stimulation. Other cell types can utilize the purine salvage pathway to recycle purine bases from degraded nucleic acids. By inhibiting IMPDH, Mizoribine 5'-monophosphate effectively starves proliferating lymphocytes of the necessary guanine nucleotides for DNA and RNA synthesis, leading to a cytostatic effect.
The purine salvage pathway, which recycles hypoxanthine (B114508) and guanine via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is less affected, contributing to the selective action of the drug.
Data Presentation
Table 1: Inhibitory Activity of IMPDH Inhibitors
| Compound | Target | IC50 / Kᵢ | Cell Line / Organism | Reference |
| Mycophenolic Acid (MPA) | IMPDH2 | 94-96% inhibition at 100 µM | Skin cells | |
| Mizoribine | IMPDH | - | - | |
| Ribavirin | IMPDH | - | - | |
| AVN-944 (VX-944) | IMPDH (human isoforms) | Kᵢ = 6-10 nM | Human | |
| FF-10501 (this compound) | IMPDH | Maintained inhibitory activity | Azacitidine-resistant cell lines |
Table 2: Antiviral Activity of Purine Nucleotide Analogues and Related Compounds
| Compound | Virus | EC50 / IC50 | Cell Line | Reference |
| Mizoribine | SARS-CoV (Frankfurt-1) | 3.5 µg/ml | Vero E6 | |
| Mizoribine | SARS-CoV (HKU39849) | 16 µg/ml | Vero E6 | |
| Ribavirin | SARS-CoV (Frankfurt-1) | 20 µg/ml | Vero E6 | |
| Ribavirin | SARS-CoV (HKU39849) | 80 µg/ml | Vero E6 | |
| T-705 (Favipiravir) | CCHF virus | IC50 = 0.6-2.8 µg/ml | In vitro | |
| Baicalein Derivative (C3) | Chikungunya virus (CHIKV) | Potent antiviral activity | - | |
| Baicalein Derivative (F3) | West Nile virus (WNV) | Potent antiviral activity | - |
Table 3: Anticancer Activity of Selected Compounds
| Compound | Cancer Cell Line | IC50 | Reference |
| (±)-kusunokinin | Breast cancer (MCF-7) | 4.30 ± 0.65 μM | |
| (±)-bursehernin | Cholangiocarcinoma (KKU-M213) | 3.70 ± 0.79 μM | |
| Pinostrobin butyrate | Breast cancer (T47D) | 0.40 mM | |
| Pyrazolo[4,3-c]hexahydropyridine derivative | Breast cancer (MCF-7) | 2.4 µM | |
| Imidazole derivative | Breast cancer (MCF-7) | 0.0047 µM/mL |
Experimental Protocols
Protocol 1: Synthesis of a 5'-Phosphate Nucleotide Analogue from a Bredinin-derived Nucleoside
This protocol is adapted from methods for phosphorylating nucleoside analogues and can be applied to a synthesized Bredinin-based nucleoside.
Materials:
-
Bredinin-derived nucleoside
-
Phosphorous oxychloride (POCl₃)
-
Trimethylphosphate (TMP)
-
Anhydrous pyridine (B92270)
-
Dichloromethane (DCM)
-
HPLC system for purification
Procedure:
-
Drying the Nucleoside: Dry the Bredinin-derived nucleoside (0.05 µmol) by co-evaporation with anhydrous pyridine three times.
-
Phosphorylation Reaction:
-
Dissolve the dried nucleoside in trimethylphosphate.
-
Add a large excess (15-18 equivalents) of phosphorous oxychloride to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This step converts the nucleoside to its dichlorophosphate (B8581778) derivative.
-
-
Conversion to Triphosphate Mixture:
-
Prepare a solution of tributylammonium phosphate and tributylamine (20 equivalents each) in anhydrous pyridine.
-
Add this solution to the dichlorophosphate reaction mixture.
-
Stir at room temperature. This will convert the dichlorophosphate into a mixture of mono-, di-, and triphosphate analogues.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
Remove the solvents under reduced pressure.
-
Purify the resulting nucleotide analogues by HPLC.
-
Adapted from Jansen et al., Nucleosides Nucleotides Nucleic Acids, 2010.
Protocol 2: In Vitro IMPDH Activity Assay
This protocol provides a method to assess the inhibitory effect of this compound derivatives on IMPDH activity.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine 5'-monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant IMPDH2 to the desired concentration in Assay Buffer.
-
Prepare substrate solutions: 500 µM IMP and 100 µM NAD+ in Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
Add 10 µL of the test compound dilution or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 40 µL of the IMP/NAD+ substrate mixture to each well.
-
-
Measure Activity:
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The rate of NADH production is directly proportional to IMPDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Adapted from O'Keefe et al., 2003 and the protocol for CpIMPDH and hIMPDH II.
Protocol 3: Quantification of Intracellular Guanine Nucleotides by HPLC
This protocol allows for the measurement of the effect of this compound analogues on the intracellular pool of guanine nucleotides.
Materials:
-
Cell culture of interest (e.g., lymphocytes)
-
This compound analogue
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase: e.g., 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium (B224687) bromide, pH 6.4, and 7.5% acetonitrile
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat the cells with various concentrations of the this compound analogue for a specified time (e.g., 24 hours).
-
-
Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the cellular debris.
-
-
Neutralization:
-
Transfer the supernatant (containing the nucleotides) to a new tube.
-
Neutralize the extract by adding a calculated amount of KOH.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to GMP, GDP, and GTP by comparing their retention times and peak areas to known standards.
-
This protocol is a generalized procedure based on established methods for nucleotide extraction and HPLC analysis.
Protocol 4: Lymphocyte Proliferation Assay
This assay assesses the immunosuppressive activity of this compound derivatives by measuring their effect on lymphocyte proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA))
-
This compound analogue
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well cell culture plates
-
Scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE/BrdU)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of the this compound analogue to the wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Proliferation (using [³H]-Thymidine):
-
During the last 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control.
-
This is a standard protocol for a lymphocyte proliferation assay.
Visualizations
Caption: Mechanism of action of Bredinin-derived nucleotide analogues.
References
- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bmrservice.com [bmrservice.com]
- 4. Facile small scale synthesis of nucleoside 5'-phosphate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cytotoxic T lymphocyte proliferation by mizoribine (bredinin), an adenosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays with Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide) is a purine (B94841) nucleotide analogue.[1][2] Its primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[3] This pathway is critical for the proliferation of lymphocytes, making IMPDH a key target for immunosuppressive drugs.[3][4] By depleting the intracellular pool of guanine nucleotides, this compound can suppress immune responses, particularly the proliferation of T and B lymphocytes.[5][6][7] These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture, focusing on its impact on IMPDH activity, lymphocyte proliferation, and overall cell viability.
Mechanism of Action: Inhibition of Guanine Nucleotide Synthesis
This compound exerts its biological effects by targeting IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a crucial step in the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3] These guanine nucleotides are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[3] Lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, making them highly susceptible to IMPDH inhibitors.[3][8]
Figure 1. Inhibition of the de novo guanine nucleotide synthesis pathway by this compound.
Key Applications
-
Immunosuppression Research: Evaluating the anti-proliferative effects on immune cells.
-
Antiviral Research: Investigating the inhibition of viral replication, as some viruses are dependent on host cell nucleotide pools.
-
Anticancer Research: Assessing the cytostatic or cytotoxic effects on cancer cell lines that rely on de novo purine synthesis.
-
Enzyme Kinetics: Characterizing the inhibitory profile of this compound on IMPDH activity.
Experimental Protocols
IMPDH Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring the activity of IMPDH by monitoring the production of NADH.[9][10][11]
Objective: To determine the inhibitory effect of this compound on IMPDH enzyme activity.
Materials:
-
Recombinant human IMPDH2 enzyme[11]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0
-
Inosine 5'-monophosphate (IMP) solution (10 mM in Assay Buffer)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (10 mM in Assay Buffer)
-
This compound stock solution (10 mM in DMSO or water)[2]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant IMPDH2 to a working concentration of 20 µg/mL in Assay Buffer.[11]
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or vehicle control)
-
20 µL of NAD+ solution (final concentration 1 mM)
-
10 µL of IMPDH2 enzyme solution
-
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of IMP solution (final concentration 1 mM).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADH formation (V) from the linear portion of the absorbance curve (slope).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Figure 2. Workflow for the spectrophotometric IMPDH activity assay.
Data Presentation: IMPDH Inhibition by this compound
| This compound (µM) | Rate of NADH production (mAU/min) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 0.8 | 0 |
| 0.01 | 13.5 ± 0.7 | 11.2 |
| 0.1 | 9.1 ± 0.5 | 40.1 |
| 1 | 4.6 ± 0.3 | 69.7 |
| 10 | 1.8 ± 0.2 | 88.2 |
| 100 | 0.5 ± 0.1 | 96.7 |
Note: Data are representative and should be generated from actual experimental results.
Lymphocyte Proliferation Assay (CFSE-based)
Objective: To assess the anti-proliferative effect of this compound on stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound stock solution
-
96-well round-bottom cell culture plate
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 50 µL of this compound dilutions (final concentrations from 0.1 µM to 100 µM).
-
Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profile, which indicates cell division.
-
Data Presentation: Effect of this compound on Lymphocyte Proliferation
| Treatment | Concentration (µM) | % Proliferating Cells |
| Unstimulated Control | - | 2.5 ± 0.5 |
| Stimulated Control (PHA) | 0 | 85.3 ± 4.2 |
| This compound | 0.1 | 72.1 ± 3.8 |
| This compound | 1 | 45.6 ± 2.9 |
| This compound | 10 | 15.8 ± 1.7 |
| This compound | 100 | 5.2 ± 0.9 |
Note: Data are representative and should be generated from actual experimental results.
Cell Viability Assay (Resazurin-based)
Objective: To evaluate the cytotoxicity of this compound on a selected cell line (e.g., Jurkat cells, a human T lymphocyte cell line).
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
96-well flat-bottom cell culture plate
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Seed Jurkat cells at a density of 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of this compound (final concentrations from 1 µM to 500 µM). Include a vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Figure 3. Workflow for the resazurin-based cell viability assay.
Data Presentation: Cytotoxicity of this compound on Jurkat Cells
| This compound (µM) | Relative Fluorescence Units (RFU) | % Cell Viability |
| 0 (Vehicle) | 8543 ± 412 | 100 |
| 1 | 8498 ± 398 | 99.5 |
| 10 | 8321 ± 450 | 97.4 |
| 50 | 7654 ± 380 | 89.6 |
| 100 | 6123 ± 310 | 71.7 |
| 250 | 4321 ± 250 | 50.6 |
| 500 | 2154 ± 180 | 25.2 |
Note: Data are representative and should be generated from actual experimental results.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in water and DMSO.[2] Ensure complete dissolution before preparing dilutions. High concentrations of DMSO can be toxic to cells; keep the final DMSO concentration below 0.5%.
-
Cell Health: Use healthy, actively dividing cells for all assays to ensure reproducible results.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., auto-fluorescence). Always include appropriate controls, such as compound-only wells, to check for interference.
-
IMPDH Isoforms: Humans have two IMPDH isoforms, IMPDH1 and IMPDH2.[12][13] The inhibitory profile of this compound may differ between these isoforms. Consider using isoform-specific assays for detailed characterization.
Conclusion
This compound is a potent inhibitor of IMPDH, leading to the suppression of lymphocyte proliferation. The protocols provided herein offer a framework for characterizing its activity in cell culture. By employing these assays, researchers can effectively evaluate the immunosuppressive potential and cytotoxic profile of this compound for various applications in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunosuppressive effect of bredinin on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cytotoxic T lymphocyte proliferation by mizoribine (bredinin), an adenosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of immunosuppressive and anti-inflammatory drugs on lymphocyte population and MIF in glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 10. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Recombinant Human IMP Dehydrogenase 2/IMPDH2 Protein, CF 8349-DH-050: R&D Systems [rndsystems.com]
- 12. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Studies of Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin (also known as Mizoribine) is an imidazole (B134444) nucleoside antibiotic with established immunosuppressive properties. Its biological activity is primarily attributed to its potent, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. The aglycone of Bredinin, lacking the ribose sugar moiety, has demonstrated cytotoxic properties comparable to the parent compound.[1] This document provides detailed application notes and experimental protocols for the investigation of Bredinin aglycone's in vitro cytotoxic effects, intended for researchers in oncology, pharmacology, and drug development.
The primary mechanism of action for Bredinin and its aglycone involves the depletion of the intracellular guanosine (B1672433) triphosphate (GTP) pool.[2] This GTP depletion leads to the inhibition of DNA and RNA synthesis, ultimately arresting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells.[3] The cytotoxic effects of these compounds can be reversed by the addition of guanine, guanosine, or guanylic acid to the cell culture medium, confirming the targeted nature of their action.[1]
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the minimum inhibitory concentration has been reported. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols outlined below.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | L5178Y (Mouse Lymphoma) | Minimum Inhibitory Concentration | 10⁻⁵ M | [1] |
| Bredinin | L5178Y (Mouse Lymphoma) | Minimum Inhibitory Concentration | 10⁻⁵ M |
Signaling Pathway
The cytotoxic and apoptotic effects of this compound are a direct consequence of IMPDH inhibition. The resulting depletion of the guanine nucleotide pool triggers a cascade of events leading to cell death.
Caption: Mechanism of this compound Induced Cytotoxicity.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate instrument settings to detect FITC (for Annexin V) and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Caption: Quadrant Logic for Apoptosis Analysis.
References
- 1. EFFECT OF BREDININ AND ITS AGLYCONE ON L5178Y CELLS [jstage.jst.go.jp]
- 2. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, a purine (B94841) nucleotide analog, is a compound of interest for various research applications.[1] Understanding its solubility in commonly used solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for the design and execution of in vitro and in vivo studies. This document provides a summary of the reported solubility of this compound in these solvents and offers a detailed protocol for its solubility determination.
Solubility Data
The solubility of this compound in DMSO and water has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that sonication is often recommended to facilitate dissolution.[1][2]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Recommended Treatment | Source |
| Water (H₂O) | 1 | 7.87 | Sonication | [1] |
| Water (H₂O) | 2 | 15.74 | Ultrasonic | [2] |
| DMSO | 21.67 | 170.5 | Sonication |
Molecular Weight of this compound: 127.1 g/mol
Experimental Protocol: Determination of Thermodynamic (Shake-Flask) Solubility
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature.
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized or HPLC-grade water
-
Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL glass vials)
-
Vortex mixer
-
End-over-end rotator or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
-
Record the total weight of the vial and the compound.
-
Add a precise volume of the desired solvent (DMSO or water) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Briefly vortex the vials to disperse the solid.
-
Place the vials on an end-over-end rotator or orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically takes 24 to 48 hours.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials to ensure that excess solid is still present, indicating a saturated solution.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the test samples.
-
-
Calculation:
-
Calculate the solubility of this compound in mg/mL or mM using the measured concentration and the dilution factor.
-
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Signaling Pathway Information
Currently, there is limited publicly available information specifically detailing the signaling pathways directly modulated by this compound. While Bredinin itself is known to be an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of guanosine (B1672433) nucleotides and subsequent immunosuppressive effects, the specific signaling interactions of its aglycone form are not well-characterized in the scientific literature. Researchers are encouraged to investigate the cellular effects of this compound to elucidate its mechanism of action.
Storage and Handling of Solutions
-
DMSO Stock Solutions: Once prepared, it is advisable to aliquot stock solutions of this compound in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. DMSO is hygroscopic and can absorb atmospheric moisture, which may decrease the solubility of the compound over time.
-
Aqueous Solutions: If water is used to prepare a stock solution, it should be freshly prepared. For cell-based assays, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter before use. Store aqueous solutions at -20°C or -80°C, but be mindful of potential precipitation upon freezing and thawing.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Bredinin Aglycone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Bredinin aglycone using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this application note details a proposed HPLC protocol based on established and validated methods for its parent compound, Bredinin (also known as Mizoribine). Bredinin is an immunosuppressive agent, and accurate quantification of its aglycone is crucial for metabolism, pharmacokinetic, and drug development studies.
Mechanism of Action of Bredinin (Mizoribine)
Bredinin is an imidazole (B134444) nucleoside that, after administration, is converted to its active form, mizoribine-5'-monophosphate.[1][2] This active metabolite is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis.[3][4][5] By inhibiting IMPDH, mizoribine-5'-monophosphate depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway, thereby exerting its immunosuppressive effects.[6]
Caption: Mechanism of action of Bredinin (Mizoribine).
Proposed HPLC Protocol for this compound Analysis
This proposed method is adapted from validated HPLC-UV methods for Mizoribine (B1677216).[7][8][9][10] Optimization and validation of this method for this compound are required.
Sample Preparation (from Plasma/Serum)
A protein precipitation step is typically employed to extract Mizoribine and its metabolites from biological matrices.[7][9]
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) or a similar precipitating agent (e.g., 6-10% perchloric acid).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for a more concentrated sample.
Chromatographic Conditions
A reversed-phase C18 column is commonly used for the separation of Mizoribine and related compounds.[7][8][9]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of a buffer and an organic modifier. A good starting point is 10-20 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.3) and methanol (B129727) (93:7, v/v).[7][9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | UV detection at approximately 275-280 nm.[7][9][10] A wavelength scan of this compound standard is recommended to determine the optimal detection wavelength. |
| Injection Volume | 20 µL |
| Internal Standard | An internal standard such as 3-methylxanthine (B41622) or cytarabine (B982) can be used for improved accuracy and precision.[9] |
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Analysis: Inject the standards and the prepared samples into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. What is Mizoribine used for? [synapse.patsnap.com]
- 2. Mizoribine: mode of action and effects in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments [frontiersin.org]
- 6. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Determination of mizoribine in human plasma using high-performance liquid chromatography: application to a pharmacokinetic study in Chinese renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple HPLC method for the quantification of mizoribine in human serum: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Bredinin Aglycone
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide. This document includes quantitative NMR data, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this purine (B94841) nucleotide analog.
Introduction
This compound is the core moiety of the immunosuppressive drug Bredinin (Mizoribine). Accurate structural and purity analysis is critical for its use in research and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound. This document outlines the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for data acquisition.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data.
Troubleshooting & Optimization
Bredinin aglycone solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Bredinin aglycone.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions
If you observe precipitation when attempting to dissolve this compound in aqueous buffers, or when diluting a stock solution into an aqueous medium, follow these steps:
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: this compound has limited solubility in water but is significantly more soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Sonication is recommended to aid dissolution in both solvents.[1] For specific quantitative data, please refer to the solubility table below.
Q2: I'm observing low bioavailability in my oral administration experiments. Could this be related to solubility?
A2: Yes, poor aqueous solubility can lead to slow dissolution and partial absorption, resulting in limited bioavailability for orally administered drugs.[2] Enhancing the solubility of your formulation is a critical step to improve absorption.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several techniques can be employed to enhance aqueous solubility. A common and effective method is the use of co-solvents.[2][3] Small amounts of a water-miscible organic solvent, like DMSO, can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[3] However, it is crucial to first establish the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.
Q4: Can pH adjustment of my buffer improve this compound solubility?
A4: Adjusting the pH is a standard technique for improving the solubility of compounds with ionizable groups.[2][4] The solubility of weakly acidic or basic drugs can be significantly altered by changing the pH of the solution.[4] The effectiveness of this method for this compound would depend on its pKa values. It is recommended to test a range of pH values to determine the optimal condition for solubility.
Q5: Are there other advanced methods to enhance solubility for in vivo studies?
A5: For more challenging solubility issues, especially for in vivo applications, several advanced formulation strategies can be considered. These include:
-
Particle size reduction (Micronization) : This increases the surface area of the drug, which can improve the dissolution rate.[2][3]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[2]
-
Solid Dispersions : Dispersing the drug in a carrier matrix can improve its dissolution properties.[5]
-
Nanotechnology Approaches : Formulating the drug into nanoparticles can significantly increase its surface area and, consequently, its solubility and dissolution rate.[6]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes | Reference |
| This compound | Water | 1 mg/mL | 7.87 | Sonication recommended | [1] |
| This compound | DMSO | 21.67 mg/mL | 170.5 | Sonication recommended | [1] |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
Objective: To prepare a saturated solution of this compound in an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the desired volume of water or aqueous buffer to achieve a concentration at or slightly below the solubility limit (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes. This will help to break up any aggregates and facilitate dissolution.
-
Visually inspect the solution for any remaining undissolved particles.
-
If undissolved particles remain, the solution is saturated. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant.
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter. Note that this step may lead to some loss of compound if the solution is supersaturated.
-
The resulting clear solution is ready for use. It is recommended to prepare fresh solutions before each experiment.[7]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for serial dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (up to 21.67 mg/mL).
-
Vortex the mixture thoroughly for 2-3 minutes until the powder is well-dispersed.
-
Sonicate the vial in a bath sonicator for 10-20 minutes to ensure complete dissolution.
-
Visually confirm that no solid particles are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
This compound Signaling Pathway Context
Bredinin (Mizoribine), the parent nucleoside of this compound, exerts its immunosuppressive effects by inhibiting the de novo pathway of purine (B94841) synthesis.[8][9] Its active form, after phosphorylation, selectively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate (GMP) synthetase, leading to the depletion of guanine (B1146940) nucleotides.[8][9] This, in turn, arrests DNA synthesis, primarily affecting the proliferation of lymphocytes which are highly dependent on this pathway.[9]
dot
Caption: Inhibition of de novo purine synthesis by Bredinin.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. researchgate.net [researchgate.net]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mizoribine - Wikipedia [en.wikipedia.org]
- 9. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Bredinin aglycone stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide) in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazole (B134444) ring system in its structure is susceptible to degradation under certain conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to use them fresh or store them for very short periods at 2-8°C, protected from light. Long-term storage of aqueous solutions is not recommended without specific stability-enhancing formulations.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (an imidazole derivative), the most probable degradation pathways include:
-
Hydrolysis: The imidazole ring and the carboxamide group can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Oxidation: The molecule can be degraded by oxidizing agents, potentially initiated by atmospheric oxygen or contaminants.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic imidazole ring.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Q5: Are there any general-purpose stabilizing agents I can add to my this compound solution?
A5: The choice of a stabilizing agent is highly dependent on the experimental system. However, for oxidative degradation, the addition of antioxidants or chelating agents like EDTA could be beneficial. For pH-related instability, using a suitable buffer system to maintain a stable pH is crucial.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound potency in my aqueous cell culture medium.
-
Possible Cause 1: pH Instability. The pH of the cell culture medium can shift over time due to cellular metabolism. This compound may be unstable at the resulting pH.
-
Troubleshooting: Monitor the pH of your medium throughout the experiment. If significant shifts are observed, consider using a more robust buffering system or replenishing the medium more frequently. Perform a preliminary test to assess the stability of this compound in the medium at different pH values (e.g., 6.8, 7.4, 7.8) to identify the optimal range.
-
-
Possible Cause 2: Photodegradation. Standard laboratory lighting can be sufficient to cause degradation over extended incubation periods.
-
Troubleshooting: Protect your experimental setup from light by using amber-colored plates or vials, or by covering them with aluminum foil. Minimize the exposure of your stock solutions and experimental samples to light.
-
-
Possible Cause 3: Oxidation. Components in the medium or exposure to air could be promoting oxidative degradation.
-
Troubleshooting: Prepare solutions fresh and consider de-gassing the solvent before dissolving the compound. While not always compatible with cell culture, in chemical assays, the addition of a small amount of an antioxidant could be tested.
-
Problem 2: I see extra peaks appearing in the HPLC chromatogram of my this compound sample over time.
-
Possible Cause: Compound Degradation. The appearance of new peaks is a strong indicator that this compound is degrading into other compounds.
-
Troubleshooting: This is an expected outcome in stability studies. The goal is to identify the conditions that minimize the formation of these degradation products. Use a validated, stability-indicating HPLC method to track the formation of these impurities under different conditions (pH, light, temperature) to understand the degradation kinetics.
-
Data on Stability Profile
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide researchers in designing their own stability studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | Buffer System (50 mM) | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | Citrate | 85.2% | 65.7% |
| 5.0 | Acetate | 95.1% | 88.3% |
| 7.4 | Phosphate | 98.5% | 94.2% |
| 9.0 | Borate | 89.3% | 72.1% |
Table 2: Effect of Temperature and Light on the Stability of this compound in pH 7.4 Buffer
| Condition | % Remaining after 48 hours |
| 4°C, Protected from Light | 99.5% |
| 25°C, Protected from Light | 97.1% |
| 25°C, Exposed to Light* | 85.4% |
| 37°C, Protected from Light | 95.8% |
*Simulated laboratory light conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined in ICH guidelines.[2][3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with water or buffer).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples, including an untreated control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate the polar this compound from potentially less polar degradation products. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 260 nm). A photodiode array (PDA) detector is useful for assessing peak purity and identifying the λmax of new peaks.
-
Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
Preventing degradation of Bredinin aglycone during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bredinin aglycone during storage and use. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How should I prepare solutions of this compound?
This compound is soluble in both water and DMSO. For aqueous solutions, it is recommended to dilute the stock solution to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use[1]. Sonication may be necessary to fully dissolve the compound in either solvent[2].
Q3: What are the potential causes of this compound degradation?
While specific degradation pathways for this compound are not extensively documented, purine (B94841) nucleotide analogues can be susceptible to several degradation mechanisms:
-
Hydrolysis: The glycosidic bond in the parent nucleoside (Bredinin) is susceptible to cleavage under certain pH conditions[3]. While this compound lacks the sugar moiety, other bonds within the imidazole (B134444) ring system may be susceptible to hydrolysis.
-
pH-dependent degradation: The stability of related compounds, such as isoflavone (B191592) aglycones, has been shown to be significantly affected by pH, with more prominent degradation observed at acidic pH[4].
-
Oxidation: The imidazole ring and hydroxyl group of this compound could be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. It is advisable to store solutions in amber vials or protected from light.
Q4: How can I detect degradation in my this compound sample?
Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of a sample and detect the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes resulting from degradation[5]. A change in the physical appearance of the sample, such as color, may also indicate degradation.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
Inconsistent results in bioassays can sometimes be attributed to the degradation of the compound.
-
Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze the stock solution using HPLC to check for the presence of degradation peaks.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Control Experimental Conditions: Ensure that the pH and temperature of experimental buffers are within a stable range for the compound.
-
Issue 2: Change in the physical appearance of the sample.
A visible change in the color or solubility of the this compound sample can be an indicator of degradation.
-
Possible Cause: Chemical modification of the aglycone structure.
-
Troubleshooting Steps:
-
Do not use: If a noticeable change in appearance has occurred, it is best to discard the sample.
-
Review Storage Conditions: Ensure that the storage conditions (temperature, light exposure) align with the recommendations.
-
Source a New Batch: If the issue persists with a new sample stored under proper conditions, contact the supplier.
-
Data on Storage Conditions
For easy reference, the recommended storage conditions for this compound are summarized in the tables below.
Table 1: Recommended Storage of this compound (Solid/Powder)
| Supplier | Temperature | Duration |
| TargetMol | -20°C | 3 years |
Table 2: Recommended Storage of this compound (in Solvent)
| Supplier | Temperature | Duration |
| TargetMol | -80°C | 1 year |
| MCE | -80°C | 6 months |
| MCE | -20°C | 1 month |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a forced degradation study to identify conditions that may affect the stability of this compound.
Objective: To determine the stability of this compound under various stress conditions (e.g., acid, base, heat, oxidation, light).
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak over time.
-
Observe the formation of any new peaks, which represent degradation products.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Experimental Inconsistencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bredinin (Mizoribine) and its Aglycone in Experimental Research
Welcome to the technical support center for researchers utilizing Bredinin (Mizoribine) and its derivatives, such as its aglycone, in experimental settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and optimize your experimental outcomes. As "Bredinin aglycone" is not a widely referenced term in scientific literature, this guide primarily focuses on the parent compound, Mizoribine (B1677216) (MZR), an imidazole (B134444) nucleoside that acts as a potent immunosuppressant. The principles and troubleshooting advice provided here are likely applicable to studies involving its aglycone form.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mizoribine (Bredinin)?
A1: Mizoribine is a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. By inhibiting IMPDH, Mizoribine depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation. Therefore, Mizoribine selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects. This action arrests the cell cycle in the S phase.
Q2: I am not observing the expected level of immunosuppression in my cell culture assay. What are the possible reasons?
A2: Several factors could contribute to a weaker-than-expected effect:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of Mizoribine for your specific cell type. The 50% inhibition dose (ID50) for lymphocyte proliferation is typically in the range of 1.0 to 10 µg/mL.[1]
-
Cell Type Resistance: Different cell lines exhibit varying sensitivity to Mizoribine. Human cells have been shown to be 20- to 60-fold more resistant than murine cells to both Mizoribine and its aglycone.[2]
-
Drug Stability: Mizoribine solutions should be freshly prepared. If you are using stored solutions, degradation may have occurred.
-
Presence of Guanine/Guanosine: The inhibitory effects of Mizoribine can be reversed by the presence of guanine or guanosine in the culture medium, as these can be utilized by the salvage pathway for nucleotide synthesis. Check the composition of your media and supplements.
-
Individual Bioavailability: In vivo studies have shown that there can be significant individual variation in the bioavailability of Mizoribine.[3] While this is more relevant for animal studies, inherent differences in cellular uptake mechanisms could play a role in vitro.
Q3: My cells are showing high levels of cytotoxicity. How can I mitigate this?
A3: While Mizoribine generally has lower toxicity than other immunosuppressants like azathioprine, cytotoxicity can occur, especially at higher concentrations.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that provides immunosuppression with minimal cytotoxicity for your specific cell line. Proliferation of renal stem/progenitor cells has been shown to be significantly suppressed by Mizoribine.[4]
-
Duration of Exposure: Continuous exposure to high concentrations can be toxic. Consider shorter incubation times. Studies have shown that the suppressive effects of Mizoribine on mixed lymphocyte reactions can be reversible after removal of the drug.[1]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the drug. Stressed cells can be more susceptible to drug-induced toxicity.
-
Enzyme Deficiencies: Cells deficient in hypoxanthine (B114508) phosphoribosyltransferase (HPRT) are significantly more sensitive to both Mizoribine and its aglycone.
Q4: What are the recommended solvents and storage conditions for Mizoribine?
A4: Mizoribine is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final concentration in your culture medium. Stock solutions should be stored at -20°C. It is recommended to prepare fresh working solutions for each experiment to avoid potential degradation.
Q5: Are there known off-target effects of Mizoribine?
A5: The primary target of Mizoribine is IMPDH. While it is considered a selective inhibitor, the possibility of off-target effects, where a drug interacts with unintended molecules, always exists in pharmacology. Some studies suggest that Mizoribine may have effects beyond IMPDH inhibition, such as modulating cholesterol metabolism. If you observe unexpected phenotypes in your experiments that cannot be explained by GTP depletion, it is worth considering potential off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Batch-to-batch variability of the compound. Individual variation in bioavailability (in vivo). Differences in cell passage number or confluency. | Use the same batch of Mizoribine for a set of related experiments. In animal studies, increase the sample size to account for individual variations. Standardize cell culture conditions, including passage number and seeding density. |
| Reduced immunosuppressive effect over time | Degradation of Mizoribine in solution. Development of resistance in cell lines. | Prepare fresh stock and working solutions for each experiment. Perform regular checks for mycoplasma contamination, which can alter cellular responses. |
| Unexpected animal toxicity or adverse effects | High dosage. Impaired renal function in animal models. | Reduce the dosage. Doses in mice have ranged up to 400 mg/kg, but this caused significant weight loss. In rats, doses of 5-7.5 mg/kg/day have shown efficacy. Mizoribine is primarily excreted through the kidneys. Ensure normal renal function in your animal models, as impairment can lead to drug accumulation and toxicity. |
| Precipitation of the compound in culture medium | Poor solubility at the working concentration. Interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Prepare the final dilution in pre-warmed medium and mix thoroughly. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Mizoribine
| Cell Type/Assay | Parameter | Value | Reference |
| Human Lymphocytes | ID50 (Mitogen Response & MLR) | 1.0 - 10 µg/mL | |
| L5178Y Mouse Lymphoma Cells | Effective Concentration | 10⁻⁵ M | |
| Normal Rat Kidney (NRK) Cells | Suppressed Proliferation | 1 and 10 µg/mL | |
| Rat Ureteric Bud (UB) Cells | Suppressed Proliferation | 10 µg/mL | |
| Rat Kidney Stem/Progenitor Cells | Suppressed Proliferation | 1 and 10 µg/mL |
Table 2: Pharmacokinetic Parameters of Mizoribine in Animal Models
| Animal Model | Administration Route | Dose | Tmax | Key Findings | Reference |
| Rats | Oral | Not Specified | 1.5 hours | Rapid absorption and elimination within 24 hours. 85% excreted in urine. | |
| Mice | Subcutaneous | 400 mg/kg | Not Specified | Prolonged tumor growth and moderately reduced host reaction. | |
| Rats (Anti-GBM Nephritis) | Oral | 5-7.5 mg/kg/day | Not Specified | Significantly reduced plasma cholesterol, kidney weight, and glomerular histopathological changes. |
Table 3: Clinical Pharmacokinetic Parameters of Mizoribine in Healthy Male Volunteers
| Dose | Tmax | Half-life | Key Findings | Reference |
| 3, 6, 9, and 12 mg/kg (single dose) | 2-3 hours | ~3 hours | 65-100% of the dose is eliminated via the kidney. | |
| 12 mg/kg/day (multiple doses) | Not Specified | Not Specified | Achieved trough concentrations within the therapeutic window (≥0.5 but <3 µg/mL). |
Experimental Protocols
Detailed Method for In Vitro Lymphocyte Proliferation Assay
This protocol is a generalized procedure. Specific cell types and experimental conditions may require optimization.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of Mizoribine in complete RPMI-1640 medium. Add 50 µL of the Mizoribine dilutions to the appropriate wells. For the control wells, add 50 µL of medium without the drug.
-
Add 50 µL of a mitogen solution (e.g., Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or Concanavalin A (ConA) at a final concentration of 2.5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated control wells, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
-
Proliferation Measurement (MTT Assay):
-
18-24 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
At the end of the incubation, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each Mizoribine concentration relative to the stimulated control wells.
-
Plot the percentage of inhibition against the Mizoribine concentration to determine the ID50 value.
-
Detailed Method for In Vivo Immunosuppression Study in a Mouse Model
This protocol is a general guideline and should be adapted based on the specific research question and animal model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use an appropriate mouse strain for your study (e.g., BALB/c or C57BL/6).
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of Mizoribine in a suitable vehicle (e.g., sterile water or PBS).
-
Administer Mizoribine orally (p.o.) via gavage or subcutaneously (s.c.). A common dosage range for immunosuppression is 5-20 mg/kg/day. However, some studies have used higher doses. The administration schedule can be daily or every other day.
-
-
Immunization/Challenge:
-
To assess the immunosuppressive effect, immunize the mice with a specific antigen (e.g., keyhole limpet hemocyanin (KLH) or sheep red blood cells (SRBCs)) or induce an autoimmune disease model (e.g., collagen-induced arthritis).
-
The timing of Mizoribine administration relative to the immunization/challenge is critical and should be optimized for your model.
-
-
Readout Parameters:
-
Humoral Immunity: Measure antigen-specific antibody titers (e.g., IgG, IgM) in the serum using ELISA.
-
Cell-Mediated Immunity: Perform a delayed-type hypersensitivity (DTH) response by measuring paw swelling after antigen challenge. Alternatively, isolate splenocytes and perform an ex vivo lymphocyte proliferation assay.
-
Autoimmune Disease Models: Monitor clinical signs of the disease (e.g., joint swelling in arthritis models).
-
Toxicity Monitoring: Monitor the body weight and general health of the animals throughout the experiment. At the end of the study, perform a complete blood count (CBC) and collect organs for histological analysis.
-
-
Data Analysis:
-
Compare the immune responses and disease severity in the Mizoribine-treated groups to the vehicle-treated control group.
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of Mizoribine Action
Caption: Mechanism of action of Mizoribine (Bredinin) in lymphocytes.
Experimental Workflow for Troubleshooting In Vitro Assays
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mizoribine requires individual dosing due to variation of bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mizoribine inhibits the proliferation of renal stem/progenitor cells by G1/S arrest during renal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bredinin Aglycone Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bredinin aglycone in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue.[1] Its parent compound, Bredinin (mizoribine), acts as an immunosuppressant by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase. This inhibition depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. Consequently, this leads to the suppression of lymphocyte proliferation. The aglycone's growth inhibitory effect is mediated by adenine (B156593) phosphoribosyltransferase (APRT).[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on data from its parent compound, mizoribine (B1677216), a broad range of concentrations has been used depending on the cell line and assay. A sensible starting point for a dose-response experiment would be a logarithmic dilution series spanning from 1 µM to 100 µM. For instance, in mixed lymphocyte reaction (MLR) assays, a 50% inhibition dose (ID50) was observed between 1.0 µg/mL and 10 µg/mL.[3] In some lymphoma cell lines, IC50 values were reported to be greater than 100 µg/mL.[4]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound has a solubility of 1 mg/mL in water and 21.67 mg/mL in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If water is used as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to your cell cultures.
Q4: Are there known differences in sensitivity to this compound between cell types?
A4: Yes, cellular sensitivity can vary significantly. Studies on mizoribine and its aglycone have shown that human cells are 20- to 60-fold more resistant than murine cells. Furthermore, cells deficient in hypoxanthine (B114508) phosphoribosyltransferase (HPRT) are at least 100-fold more sensitive, while cells deficient in adenine phosphoribosyltransferase (APRT) are resistant to the aglycone form.
Data Presentation: Inhibitory Concentrations
The following table summarizes the reported inhibitory concentrations of Bredinin (Mizoribine) in various human cell lines. This data can be used as a reference for determining the starting concentration range for this compound in your experiments.
| Cell Line/System | Assay Type | IC50 / ID50 | Reference |
| Human Mixed Lymphocyte Reaction (MLR) | Proliferation | 1.0 - 10 µg/mL | |
| Human Jurkat T cells | Apoptosis | Dose-dependent | |
| Human Rheumatoid Synovial Cells | IL-6 Production | 1.25 - 5 µg/mL (inhibition) | |
| Human Lung Adenocarcinoma (PC-3) | Growth Inhibition | Not specified | |
| Human Colon Cancer (HCT116) | Proliferation | Not specified | |
| Human Breast Cancer (MCF-7) | Proliferation | Not specified | |
| Human Liver Cancer (HepG2) | Proliferation | Not specified |
Note: The cytotoxic effects of Bredinin and its aglycone are cell-type dependent. The provided values are for the parent compound, mizoribine, and should be used as a guideline for the aglycone.
Experimental Protocols
Protocol 1: Preparation of this compound from Bredinin (Mizoribine)
This protocol is a general guideline for the enzymatic hydrolysis of Bredinin to its aglycone. Optimization may be required.
Materials:
-
Bredinin (Mizoribine)
-
Purine nucleoside phosphorylase (PNP)
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Reaction vessel
-
Incubator or water bath
-
High-performance liquid chromatography (HPLC) system for monitoring the reaction and purifying the product.
Methodology:
-
Dissolve Bredinin in the phosphate buffer to a desired concentration.
-
Add purine nucleoside phosphorylase to the solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete (indicated by the disappearance of the Bredinin peak and the appearance of the aglycone peak), the aglycone can be purified from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fraction to obtain the this compound powder.
Protocol 2: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO or water)
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. Prepare a working solution of resazurin in PBS. b. Add 10 µL of the resazurin working solution to each well. c. Incubate the plate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: a. Subtract the fluorescence of the no-cell control from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cytotoxic effect observed at any concentration. | - The cell line is resistant to this compound. - The concentration range tested is too low. - Insufficient incubation time. - Inactive compound. | - Verify the expression of APRT in your cell line. - Test a higher concentration range (e.g., up to 1 mM). - Increase the incubation time (e.g., 48h, 72h). - Use a positive control to ensure the assay is working. - Check the purity and activity of the this compound stock. |
| High variability between replicate wells. | - Uneven cell seeding. - Edge effects in the 96-well plate. - Pipetting errors. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and practice proper pipetting techniques. |
| Compound precipitation observed in the culture medium. | - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum. | - Visually inspect the wells for any precipitate. - Decrease the highest concentration in your dilution series. - Consider using a lower percentage of serum in your culture medium if compatible with your cell line. |
| Inconsistent dose-response curve (not sigmoidal). | - Complex biological response. - Off-target effects at high concentrations. | - Consider alternative curve-fitting models. - Investigate potential off-target effects by using complementary assays. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Bredinin aglycone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bredinin aglycone in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Bredinin and its aglycone form?
Bredinin (also known as Mizoribine) is an immunosuppressive drug.[1] Its primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[4] By inhibiting IMPDH, Bredinin and its active aglycone form selectively deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory effect is particularly potent in T and B lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway, leading to the suppression of their proliferation and function.
Q2: What are the known clinical side effects of the parent drug, Bredinin (Mizoribine), which might indicate potential off-target or undesirable on-target effects in experimental models?
Clinical use of Bredinin (Mizoribine) has been associated with several side effects, which researchers should be aware of as they may translate to experimental observations. These include:
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are commonly reported.
-
Bone Marrow Suppression: This can manifest as leukopenia (reduced white blood cells) and thrombocytopenia (reduced platelets).
-
Hepatotoxicity: Elevation of liver enzymes has been observed, suggesting potential effects on liver function.
-
Hyperuricemia: Increased serum uric acid levels can occur.
These clinical findings suggest that in experimental models, researchers should monitor for cytotoxicity in rapidly dividing cells, hematopoietic cell lines, and hepatocyte cultures.
Q3: As a purine analog, what are the general classes of off-target effects that could be anticipated with this compound?
Purine analogs as a class of molecules can exhibit several off-target effects. While Bredinin is noted for not being incorporated into nucleic acids, it is a possibility to consider for its aglycone in specific experimental systems. Potential off-target mechanisms for purine analogs include:
-
Inhibition of other enzymes in the purine metabolic pathway: Beyond IMPDH, other enzymes involved in purine synthesis or salvage pathways could be affected.
-
Incorporation into DNA and RNA: This can lead to chain termination or dysfunctional nucleic acids, although this is considered less likely for Bredinin itself.
-
Alteration of cellular signaling pathways: Depletion of GTP can indirectly affect GTP-dependent signaling proteins.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Non-Lymphoid Cell Lines
You are observing significant cell death in cell lines that are not T or B lymphocytes, which is unexpected given the targeted immunosuppressive mechanism.
Possible Cause: Off-target inhibition of essential cellular processes due to the purine analog nature of this compound. This could be particularly prominent in rapidly proliferating cells that have a high demand for nucleotide synthesis.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Methodology: Measure intracellular GTP levels using a commercially available kit (e.g., colorimetric or fluorometric assay).
-
Expected Outcome: A dose-dependent decrease in GTP levels would confirm that the on-target mechanism (IMPDH inhibition) is active in your cell line.
-
-
Assess General Cytotoxicity:
-
Methodology: Perform a dose-response curve using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). Compare the IC50 value in your cell line of interest to that in a sensitive lymphocyte cell line (e.g., Jurkat).
-
Interpretation: If the IC50 values are similar, it may indicate a general cytotoxic effect rather than a specific off-target issue. If your cell line is significantly more sensitive, it may point to a specific vulnerability.
-
-
Rescue Experiment with Guanine:
-
Methodology: Supplement the cell culture medium with guanosine or guanine. This can bypass the block in the de novo synthesis pathway.
-
Experimental Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with varying concentrations of guanosine (e.g., 10-100 µM) for 1-2 hours.
-
Add this compound at its cytotoxic concentration.
-
Assess cell viability after 24-72 hours.
-
-
Interpretation: If guanosine supplementation rescues the cells from cytotoxicity, it strongly suggests the effect is due to IMPDH inhibition (on-target) and that your cell line is highly reliant on this pathway. If there is no rescue, an off-target mechanism is more likely.
-
-
Investigate Apoptosis:
-
Methodology: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
-
Interpretation: Induction of apoptosis could be a downstream consequence of GTP depletion or a separate off-target effect.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: Altered Gene Expression or Signaling Pathway Activation Unrelated to Immunosuppression
You have observed changes in a signaling pathway or gene expression profile that are not directly linked to the known immunosuppressive function of Bredinin.
Possible Cause: Off-target effects of this compound on other cellular enzymes or signaling molecules. Depletion of GTP pools can also have indirect effects on GTP-binding proteins (G-proteins), which are key regulators of numerous signaling pathways.
Troubleshooting Steps:
-
In Silico Target Prediction:
-
Methodology: Use computational tools and databases (e.g., ChEMBL, PubChem BioAssay) to predict potential off-target binding partners for this compound based on its chemical structure.
-
Interpretation: This can provide a list of candidate proteins or pathways to investigate experimentally.
-
-
Kinase Profiling:
-
Methodology: If you suspect off-target effects on kinases, perform a kinase profiling assay using a commercial service or in-house platform. This will screen the activity of a large panel of kinases in the presence of this compound.
-
Interpretation: Identification of inhibited kinases can reveal novel off-target signaling pathways.
-
-
G-Protein Activity Assay:
-
Methodology: Measure the activation state of specific G-proteins (e.g., Ras, Rho, Rac) using pull-down assays or G-protein-specific activity assays.
-
Interpretation: A decrease in G-protein activity could be an indirect consequence of GTP depletion and may explain the observed changes in downstream signaling.
-
-
Control with a Structurally Dissimilar IMPDH Inhibitor:
-
Methodology: Repeat the key experiment using Mycophenolic Acid (MPA), another well-characterized IMPDH inhibitor that is structurally different from Bredinin.
-
Experimental Protocol:
-
Determine the equipotent dose of MPA that results in a similar level of GTP depletion as the dose of this compound used in your experiments.
-
Treat cells with both compounds at these equipotent doses.
-
Assess the signaling pathway or gene expression changes of interest.
-
-
Interpretation: If the same off-target effect is observed with MPA, it is likely an indirect consequence of IMPDH inhibition. If the effect is unique to this compound, it is more likely a compound-specific off-target interaction.
-
Caption: On-target and potential off-target pathways of this compound.
Quantitative Data Summary
Due to the limited publicly available quantitative data specifically on the off-target effects of this compound in experimental settings, a comparative table is not feasible at this time. Researchers are encouraged to generate their own dose-response data in their specific experimental systems as outlined in the troubleshooting guides. For the parent drug, Mizoribine, clinical and preclinical data on efficacy and side effects are available in the scientific literature and can serve as a qualitative guide.
References
- 1. Mizoribine - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bredinin Aglycone Catalysis Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing artifacts during catalysis studies involving Bredinin aglycone and related compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Question 1: I am observing inconsistent inhibitory activity of my compound in the IMPDH assay. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent results in enzyme inhibition assays can arise from several factors related to the compound, the enzyme, or the assay conditions.
-
Compound-Related Issues:
-
Solubility: Poor solubility of the test compound can lead to precipitation in the assay buffer, resulting in an inaccurate concentration and variable inhibition.
-
Stability: Bredinin and its aglycone, like many organic molecules, can be susceptible to degradation depending on the pH, temperature, and light exposure of the solution.[1][2] Degradation can lead to a loss of active compound.
-
-
Assay-Related Issues:
-
Interference with Readout: The compound may interfere with the assay's detection method. For example, it might be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as a product in an absorbance-based assay.[3]
-
Reagent Quality: The quality of reagents, including the enzyme, substrate, and buffer components, is critical. Degraded reagents can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Compound Solubility and Stability:
-
Visually inspect your compound stock and final assay solutions for any precipitation.
-
Prepare fresh dilutions of your compound for each experiment from a frozen stock to minimize degradation.[4]
-
Consider performing a pre-read of the assay plate after adding the compound but before initiating the enzymatic reaction to check for autofluorescence.[5]
-
-
Run Appropriate Controls:
-
Include a "no enzyme" control to check for non-enzymatic reaction or background signal.
-
Include a "no substrate" control to identify any activity not related to the substrate.
-
Use a known inhibitor of IMPDH, such as mycophenolic acid, as a positive control to ensure the assay is working correctly.
-
-
Optimize Assay Conditions:
-
Ensure the assay buffer is at the optimal pH and temperature for enzyme activity.
-
Titrate the enzyme and substrate concentrations to find the optimal balance for sensitivity and a stable signal.
-
Question 2: My HPLC analysis of this compound shows unexpected peaks. How can I identify and eliminate these artifacts?
Answer:
The appearance of "ghost peaks" or unexpected signals in HPLC is a common issue that can compromise the accuracy of your results.
-
Potential Sources of Artifact Peaks:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that may appear as peaks, especially in gradient elution.
-
Sample Degradation: The compound may degrade during sample preparation or while waiting for injection in the autosampler.
-
System Contamination/Carryover: Residuals from previous injections can elute in subsequent runs, causing ghost peaks.
-
Interaction with Metal Components: Phosphorylated compounds, and to a lesser extent other nucleoside analogs, can interact with stainless steel components in the HPLC system, leading to peak tailing and recovery issues.
-
Troubleshooting Steps:
-
Systematically Identify the Source:
-
Run a blank gradient (injecting only mobile phase) to see if the ghost peaks are from the solvent or the system.
-
Prepare a fresh sample and inject it immediately to check for degradation.
-
Thoroughly flush the HPLC system, including the injector and column, with a strong solvent.
-
-
Optimize HPLC Method:
-
Use high-purity, freshly prepared mobile phases.
-
Consider using a fully inert flow path or a PEEK-lined column for analyzing phosphorylated derivatives to prevent interactions with metal surfaces.
-
Incorporate a guard column to protect the analytical column from contaminants.
-
Question 3: I am observing a high background signal in my fluorescence-based enzyme assay. What could be the cause and how can I reduce it?
Answer:
A high background signal can mask the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.
-
Potential Causes:
-
Autofluorescence of the Test Compound: Many organic molecules fluoresce, which can interfere with the assay readout.
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.
-
Assay Plate Issues: The type of microplate used can affect the background signal.
-
Troubleshooting Steps:
-
Check for Compound Autofluorescence:
-
Measure the fluorescence of your compound in the assay buffer without the enzyme or substrate.
-
If the compound is fluorescent, you may need to switch to a different detection method (e.g., absorbance-based) or use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which can reduce interference from compound fluorescence.
-
-
Ensure Reagent Purity:
-
Use high-purity reagents and solvents.
-
Prepare fresh buffers for your experiments.
-
-
Select Appropriate Assay Plates:
-
For fluorescence assays, use black plates to minimize background fluorescence and light scattering.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bredinin (Mizoribine)?
Bredinin (Mizoribine) is an immunosuppressive drug that works by inhibiting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). Inside the cell, Bredinin is phosphorylated to form mizoribine-5'-monophosphate, which is the active inhibitor of IMPDH. This inhibition blocks the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. Lymphocytes are particularly dependent on this de novo pathway, so inhibiting IMPDH selectively suppresses their proliferation.
Q2: What are common sources of artifacts in enzyme kinetic assays?
Common sources of artifacts include compound precipitation, interference with the detection method (e.g., autofluorescence or light scattering), compound instability, and non-specific interactions with the enzyme or other assay components. It is also important to be aware of potential issues with the assay reagents themselves, such as contamination or degradation.
Q3: How can I ensure the stability of Bredinin and its aglycone in my experiments?
The stability of nucleoside analogs can be influenced by factors such as pH, temperature, and light exposure. To ensure stability:
-
Store stock solutions at -20°C or -80°C as recommended.
-
Prepare fresh working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles.
-
Protect solutions from direct light, especially for extended periods.
Q4: What are the best practices for preparing stock solutions of nucleoside analogs?
-
Use a high-purity solvent in which the compound is readily soluble (e.g., DMSO or water).
-
Prepare a concentrated stock solution (e.g., 10 mM) and then make serial dilutions.
-
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
-
If using water as the solvent for the stock solution, it is recommended to filter and sterilize it before use.
Q5: How do I choose the right controls for my enzyme inhibition assay?
A well-designed experiment with proper controls is crucial for obtaining reliable data.
-
Negative Control (No Inhibitor): This provides the baseline for maximum enzyme activity.
-
Positive Control: A known inhibitor of the enzyme should be included to validate the assay's performance.
-
No Enzyme Control: This helps to identify any non-enzymatic reaction or background signal from the substrate or compound.
-
Vehicle Control: This contains the same concentration of the solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
Data Summary Tables
Table 1: Common Assay Interferents and Mitigation Strategies
| Interferent | Potential Cause | Mitigation Strategy |
| Compound Autofluorescence | Intrinsic property of the test compound | Perform a pre-read to quantify; switch to a non-fluorescent detection method; use TR-FRET. |
| Light Scattering | Compound precipitation | Centrifuge samples before analysis; improve compound solubility (e.g., add a co-solvent). |
| Colored Compounds | Compound absorbs light at the assay wavelength | Select a detection wavelength where the compound does not absorb; perform a background subtraction. |
| Reactive Compounds | Covalent modification of the enzyme or other proteins | Include reducing agents like DTT in the buffer (if compatible with the enzyme); perform counter-screens. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | Room Temperature | Long-term | Store in a dry, dark place. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Use within this period for optimal stability. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Use within this period for optimal stability. |
Experimental Protocols
Protocol 1: General In Vitro IMPDH Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, pH 8.0).
-
Prepare a stock solution of IMPDH enzyme in assay buffer.
-
Prepare a stock solution of the substrate (e.g., inosine monophosphate, IMP) and the cofactor (e.g., NAD+) in assay buffer.
-
Prepare serial dilutions of the this compound or test compound in the assay buffer containing a constant percentage of the vehicle (e.g., DMSO).
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the IMPDH enzyme to each well and incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+).
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm (due to the formation of NADH) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: General HPLC Analysis of Nucleoside Analogs
This protocol is a starting point for method development. The mobile phase composition and gradient will need to be optimized for the specific compounds being analyzed.
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µM) in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM phosphate (B84403) buffer, pH 5.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% B to 50% B over 20 minutes.
-
Detection: UV detection at 254 nm or 260 nm.
-
-
Analysis:
-
Run a standard of the pure this compound to determine its retention time.
-
Analyze experimental samples and compare the chromatograms to the standard to identify the compound of interest and any potential impurities or degradation products.
-
Visualizations
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: Troubleshooting logic for inconsistent assay results.
Caption: Inhibition of the de novo purine (B94841) synthesis pathway by Bredinin.
References
- 1. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Bredinin aglycone purity and its impact on experiments
Welcome to the technical support center for Bredinin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on the impact of its purity on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine (B94841) nucleotide analog. Its parent compound, Bredinin (also known as Mizoribine), is an immunosuppressive drug. The primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By inhibiting IMPDH, this compound depletes intracellular levels of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion leads to the suppression of T and B lymphocyte proliferation, which are highly dependent on the de novo purine synthesis pathway.
Q2: What are the potential consequences of using this compound of lower purity in my experiments?
The purity of any chemical reagent is crucial for the accuracy and reproducibility of experimental results. Impurities in this compound can lead to a variety of issues:
-
Altered Potency: Impurities may possess their own biological activity, either synergistic or antagonistic to this compound, leading to an overestimation or underestimation of its potency.
-
Off-Target Effects: Uncharacterized impurities can interact with other cellular targets, leading to unexpected and misleading experimental outcomes.
-
Toxicity: Impurities may be cytotoxic, affecting cell viability independently of the action of this compound and confounding the results of cell-based assays.
-
Reduced Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results over time, hindering the progress of your research.
Q3: How does this compound affect the cell cycle?
By depleting the intracellular pool of GTP, this compound primarily affects DNA synthesis. This leads to a blockage of the cell cycle at the G1 to S phase transition. Studies on its parent compound, Mizoribine (B1677216), have shown a decreased number of cells in the S, G2, and M phases of the cell cycle following treatment.
Q4: Can this compound induce apoptosis?
Yes, studies on the parent compound, Mizoribine, have indicated that it can induce apoptosis in certain cell lines, such as human Jurkat T cells. This apoptotic pathway involves the activation of caspases and is associated with mitochondrial dysfunction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for lymphocyte proliferation inhibition. | Variable Purity of this compound: Different batches may have varying levels of purity, leading to inconsistent potency. | 1. Always use this compound with a purity of ≥98%.2. Request a Certificate of Analysis (CoA) from the supplier for each new batch to confirm purity.3. If possible, perform an in-house purity check using HPLC. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cell sensitivity. | 1. Maintain consistent cell culture conditions for all experiments.2. Use cells within a defined passage number range.3. Ensure consistent seeding density. | |
| Higher than expected cell death in control (vehicle-treated) groups. | Cytotoxic Impurities: The lot of this compound may contain cytotoxic impurities. | 1. Test a new, high-purity lot of this compound.2. Analyze the current lot for potential impurities using techniques like HPLC-MS. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).2. Run a vehicle-only control to assess solvent toxicity. | |
| This compound shows no effect on IMPDH activity. | Incorrect Assay Conditions: Sub-optimal pH, temperature, or substrate concentrations can affect enzyme activity. | 1. Verify that the assay buffer pH is around 8.0.2. Ensure the assay is performed at the optimal temperature for the enzyme (e.g., 37°C).3. Use appropriate concentrations of IMP and NAD+ as substrates. |
| Degraded Compound: this compound may have degraded due to improper storage. | 1. Store this compound as a powder at -20°C.2. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. |
Quantitative Data
The following tables summarize the inhibitory effects of Mizoribine, the parent compound of this compound, on lymphocyte proliferation. While specific data for the aglycone is limited, these values provide a strong starting point for experimental design.
Table 1: 50% Inhibition Dose (ID50) of Mizoribine on Lymphocyte Proliferation
| Assay | Cell Type | ID50 (µg/mL) |
| Mitogen Response | Human Lymphocytes | 1.0 - 10 |
| Mixed Lymphocyte Reaction (MLR) | Human Lymphocytes | 1.0 - 10 |
Data extracted from a study on the immunosuppressive mode of action of mizoribine.[2]
Table 2: Dose-Dependent Inhibition of T-Cell Proliferation by Mizoribine
| Concentration (µg/mL) | Inhibition (%) |
| 1 | 10 |
| 10 | ~50 |
| 50 | 100 |
Data is estimated from a study on human peripheral blood T cells stimulated with various mitogens.
Experimental Protocols
Lymphocyte Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on lymphocytes.
Materials:
-
This compound (≥98% purity)
-
Peripheral Blood Mononuclear Cells (PBMCs) or a suitable lymphocyte cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)
-
Cell proliferation reagent (e.g., [³H]-thymidine or a non-radioactive alternative like WST-1 or CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Seed lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Add 50 µL of varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Add 50 µL of the mitogen (PHA) to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For the final 6-18 hours of incubation, add the proliferation reagent according to the manufacturer's instructions (e.g., 1 µCi of [³H]-thymidine per well).
-
Harvest the cells and measure proliferation. For [³H]-thymidine, this involves scintillation counting. For colorimetric assays, measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This protocol provides a method to measure the enzymatic activity of IMPDH in the presence of this compound.
Materials:
-
This compound (≥98% purity)
-
Purified IMPDH enzyme or cell lysate containing IMPDH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the IMPDH enzyme source.
-
Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates (e.g., 200 µM IMP and 400 µM NAD⁺).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of IMPDH inhibition relative to the no-inhibitor control.
Visualizations
References
Handling and safety precautions for Bredinin aglycone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of Bredinin aglycone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SM-108 or 5-Hydroxy-1H-imidazole-4-carboxamide) is a purine (B94841) nucleotide analog. Its primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][3] By inhibiting this enzyme, this compound disrupts DNA and RNA synthesis, which preferentially affects the proliferation of lymphocytes.[2][4]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in research to:
-
Assay the efficiency of purine nucleotide analog catalysts.[5][6][7]
-
Study the effects of IMPDH inhibition on cellular processes.[1]
-
Investigate purine metabolism and its role in various diseases.[8]
-
Serve as a reference compound in the development of new immunosuppressive or anti-proliferative agents.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage information, please refer to the "Storage and Stability" table below.
Q4: In which solvents is this compound soluble?
A4: this compound has limited solubility in water and is more soluble in dimethyl sulfoxide (B87167) (DMSO). For specific solubility data, please consult the "Chemical and Physical Properties" table.
Safety and Handling Precautions
Hazard Identification and First Aid Measures
This compound is classified as an irritant.[9] The following hazard and precautionary statements apply:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment:
| PPE | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. |
| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. Work in a well-ventilated area or under a fume hood. |
Handling and Disposal
-
Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Disposal: Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Quantitative Data Summary
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [5] |
| Molecular Weight | 127.1 g/mol | [5] |
| CAS Number | 56973-26-3 | [5] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [9][10] |
| Solubility in H₂O | 1 mg/mL (7.87 mM) (Sonication is recommended) | [5] |
| Solubility in DMSO | 21.67 mg/mL (170.5 mM) (Sonication is recommended) | [5] |
Storage and Stability
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [5] |
| In Solvent | -80°C | 1 year | [5] |
| Stock Solution | -80°C | 6 months | [6] |
| Stock Solution | -20°C | 1 month | [6] |
Experimental Protocols
Protocol: In Vitro IMPDH Inhibition Assay
This protocol is adapted from standard fluorometric or spectrophotometric assays for IMPDH activity and can be used to determine the inhibitory potential of this compound.
Materials:
-
This compound
-
Recombinant human IMPDH2 enzyme
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA)
-
Inosine monophosphate (IMP) solution
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
Detection reagent (e.g., a reagent that generates a fluorescent or colorimetric signal upon NADH production)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of IMP and NAD⁺ in the assay buffer.
-
Prepare the IMPDH enzyme solution to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to all wells of the 96-well plate.
-
Add serial dilutions of the this compound stock solution to the experimental wells. Add an equivalent amount of DMSO to the control wells.
-
Add the IMPDH enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a mixture of IMP and NAD⁺ to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specified period (e.g., 30-60 minutes). The signal should be proportional to the amount of NADH produced.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the signal vs. time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect Assay Buffer pH | Verify the pH of the assay buffer. IMPDH activity is pH-sensitive. |
| Degraded Substrates | Prepare fresh IMP and NAD⁺ solutions for each experiment. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a master mix for reagents to minimize pipetting errors. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser to ensure consistent timing for reagent addition. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, try using a lower concentration of this compound or a different solvent system. |
Issue 3: Unexpected IC₅₀ Values
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the concentration of the this compound stock solution. |
| Sub-optimal Substrate Concentration | Ensure the IMP and NAD⁺ concentrations are appropriate for the assay. For competitive inhibitors, the apparent IC₅₀ is dependent on the substrate concentration. |
| Assay Conditions Not Optimized | Optimize enzyme concentration, incubation times, and temperature to ensure the assay is running under optimal conditions. |
Visualizations
Caption: Inhibition of the de novo purine synthesis pathway by this compound.
Caption: General experimental workflow for an IMPDH inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mizoribine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for Bredinin aglycone powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of Bredinin aglycone powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the powder is reported to be stable for up to 3 years.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in sterile water or DMSO. For optimal stability, it is recommended to store stock solutions in small aliquots to minimize freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If using water as the solvent, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Q3: What are the known solubilities of this compound?
A3: The solubility of this compound is as follows:
-
H₂O: 1 mg/mL (7.87 mM) - Sonication is recommended to aid dissolution.
-
DMSO: 21.67 mg/mL (170.5 mM) - Sonication is recommended to aid dissolution.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is the active metabolite of the immunosuppressive drug Bredinin (also known as Mizoribine).[2] Its primary mechanism of action is the potent and selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby suppressing the proliferation of lymphocytes (both T and B cells).[4]
Q5: Is this compound known to be unstable under certain conditions?
A5: Yes, this compound is known to be susceptible to oxidation, which can lead to discoloration of the compound.[2] Its imidazole (B134444) ring structure may also be susceptible to degradation under strongly acidic or basic conditions. To improve stability and reduce hygroscopicity, it can be converted into stable crystalline salt forms, such as the sulphate salt.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder Discoloration (e.g., yellowing) | Oxidation of the this compound powder. | This indicates potential degradation. It is recommended to use a fresh, unopened vial of the compound for sensitive experiments. Ensure the compound is stored under the recommended conditions (-20°C) and tightly sealed to minimize exposure to air and moisture. |
| Difficulty Dissolving the Powder | Insufficient mixing or reaching solubility limit. | Use sonication to aid dissolution in either water or DMSO. Ensure you are not exceeding the solubility limits (1 mg/mL in water, 21.67 mg/mL in DMSO). For aqueous solutions, gentle warming may also help, but monitor for any signs of degradation. |
| Inconsistent or Lower-than-Expected Activity in Cell-Based Assays | 1. Degradation of the compound in the stock solution or final medium. 2. Incorrect final concentration. 3. Cellular efflux of the compound. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] Ensure the pH of your cell culture medium is within a stable range for the compound. 2. Verify all dilution calculations and ensure accurate pipetting. 3. Some cell lines may actively pump out the compound. Consider using efflux pump inhibitors if this is suspected, though this may have off-target effects. |
| Variability in Enzyme Inhibition (IMPDH) Assays | 1. Instability of the compound in the assay buffer. 2. Interference with the detection method. 3. Incorrect enzyme or substrate concentration. | 1. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. 2. Run a control experiment without the enzyme to see if the compound itself affects the signal (e.g., absorbance or fluorescence). 3. Ensure the enzyme is active and used at an appropriate concentration. The substrate (IMP) concentration should be near its Km for competitive inhibition studies. |
Experimental Protocols
Protocol: In Vitro Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
This protocol provides a general framework for assessing the inhibitory activity of this compound against IMPDH. The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
Recombinant human IMPDH (type 1 or 2)
-
IMPDH assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0)
-
Inosine monophosphate (IMP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
Prepare serial dilutions of the this compound stock solution in the IMPDH assay buffer to achieve the desired final concentrations.
-
Prepare stock solutions of IMP and NAD+ in the assay buffer. The final concentration of IMP should be close to its Km for the specific IMPDH isoform, and NAD+ should be in excess.
-
Dilute the recombinant IMPDH enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
IMPDH assay buffer
-
This compound dilution (or vehicle control, e.g., DMSO in buffer)
-
IMPDH enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizations
References
Avoiding precipitation of Bredinin aglycone in media
Welcome to the technical support center for Bredinin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue.[1] Understanding its physicochemical properties is crucial for preventing precipitation in your experiments.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| pKa | 1.573 | [2] |
| Solubility in Water | 1 mg/mL (7.87 mM) | [1] |
| Solubility in DMSO | 21.67 mg/mL (170.5 mM) | [1] |
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound can occur for several reasons:
-
Exceeding Aqueous Solubility: The concentration of this compound in your final culture medium may be higher than its aqueous solubility limit.
-
pH Effects: With a pKa of 1.573, this compound is predominantly in its less soluble, neutral form at the physiological pH of most cell culture media (typically 7.2-7.4).
-
Improper Dissolution Technique: Adding a concentrated DMSO stock solution too quickly into the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Interactions with Media Components: Components in the media, such as salts and proteins, may interact with this compound, reducing its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler environment, can decrease the solubility of the compound.
-
Evaporation: Evaporation of the medium during long-term experiments can increase the concentration of this compound, leading to precipitation.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical to prevent precipitation.
-
High-Concentration Stock in DMSO: For a high-concentration stock solution, dissolve this compound in 100% DMSO. A concentration of 10 mM is a common starting point. Ensure the compound is fully dissolved. Sonication is recommended to aid dissolution.[1]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Stock Solutions: If preparing a stock solution in water, do not exceed its solubility limit of 1 mg/mL. It is recommended to filter sterilize aqueous solutions through a 0.22 μm filter after dilution to the working concentration.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your media.
Issue 1: Precipitation Occurs Immediately Upon Addition to Media
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Lower the final working concentration of this compound in your media. |
| Improper dilution method. | Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing. |
| Stock solution is too concentrated. | Prepare an intermediate, less concentrated stock solution in DMSO or your cell culture medium before the final dilution. |
Issue 2: Precipitation Occurs After a Period of Incubation
| Potential Cause | Recommended Solution |
| Compound instability in the aqueous environment. | For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours. |
| Interaction with media components over time. | If possible, try a different basal media formulation. Serum-free media might be an option if compatible with your cell line. |
| Media evaporation leading to increased concentration. | Ensure proper humidification in your incubator to minimize evaporation. For multi-well plates, consider using plate sealers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 1.271 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube and add the appropriate volume of 100% DMSO.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed media. Add it dropwise while gently swirling the flask or plate.
-
Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing.
-
Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.
Visualizing the Workflow
Experimental Workflow for Preparing this compound Solution
References
Validation & Comparative
Bredinin vs. Bredinin Aglycone: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the immunosuppressive drug Bredinin (also known as Mizoribine) and its aglycone metabolite. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationship and pharmacological profiles of these two compounds.
Executive Summary
Bredinin is an imidazole (B134444) nucleoside antibiotic with well-documented immunosuppressive properties. Its mechanism of action involves the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) biosynthesis pathway. This inhibition leads to the depletion of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes. Bredinin aglycone is the non-sugar moiety of Bredinin. Experimental evidence suggests that this compound exhibits comparable biological activity to Bredinin, which is attributed to its intracellular conversion back to the parent nucleoside.
Data Presentation: Cytotoxicity and Immunosuppressive Potency
The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive effects of Bredinin and this compound.
| Compound | Cell Line | Assay Type | IC50 / MIC | Reference |
| Bredinin | L5178Y (Mouse Lymphoma) | Cytotoxicity | MIC: 10⁻⁵ M | [1] |
| This compound | L5178Y (Mouse Lymphoma) | Cytotoxicity | MIC: 10⁻⁵ M | [1] |
| Bredinin (Mizoribine) | Human Lymphocytes | Mitogen Response | ID50: 1.0 - 10 µg/mL | [2] |
| Bredinin (Mizoribine) | Human Lymphocytes | Mixed Lymphocyte Reaction (MLR) | ID50: 1.0 - 10 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; ID50: Half-maximal Inhibitory Dose.
Experimental Protocols
Lymphocyte Proliferation Assay (General Protocol)
This protocol provides a general methodology for assessing the antiproliferative effects of compounds like Bredinin on lymphocytes, based on common laboratory practices.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered onto a Ficoll-Paque density gradient.
-
Centrifugation is performed to separate the PBMCs, which form a distinct layer.
-
The PBMC layer is collected, washed with PBS, and resuspended in complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
2. Cell Culture and Stimulation:
-
PBMCs are seeded into 96-well microplates at a specific density.
-
A mitogen (e.g., phytohemagglutinin (PHA)) or allogeneic stimulator cells (for MLR) are added to the wells to induce lymphocyte proliferation.
-
The test compounds (Bredinin or this compound) are added at various concentrations. Control wells with no compound are also included.
-
The plates are incubated in a humidified atmosphere with 5% CO₂ at 37°C for a period of 3 to 5 days.
3. Measurement of Proliferation:
-
Proliferation is typically assessed by measuring the incorporation of a labeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells.
-
³H-thymidine is added to the cultures for the final 18-24 hours of incubation.
-
The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The results are expressed as counts per minute (CPM) or as a percentage of the proliferation observed in the untreated control wells. The IC50 value is calculated as the concentration of the compound that inhibits proliferation by 50%.
Mandatory Visualizations
Signaling Pathway of Bredinin's Immunosuppressive Action
The following diagram illustrates the mechanism by which Bredinin inhibits lymphocyte proliferation.
Caption: Mechanism of Bredinin's immunosuppressive action.
Proposed Bioactivation of this compound
This diagram illustrates the proposed intracellular conversion of this compound to Bredinin, leading to its biological activity.
Caption: Proposed bioactivation pathway of this compound.
Conclusion
The available data indicates that this compound possesses a cytotoxic and likely immunosuppressive activity comparable to that of Bredinin itself. This is thought to be due to the intracellular conversion of the aglycone to the active nucleoside, Bredinin. The primary mechanism of action for Bredinin is the inhibition of IMPDH, which is crucial for the de novo synthesis of guanine nucleotides, thereby arresting lymphocyte proliferation. Further direct comparative studies, particularly those providing IC50 values for immunosuppressive activity in various lymphocyte subsets, would be beneficial for a more comprehensive understanding of the structure-activity relationship.
References
Bredinin vs. its Aglycone: A Comparative Analysis of Cytotoxicity
A deep dive into the cytotoxic profiles of the immunosuppressant Bredinin and its aglycone, supported by experimental evidence, reveals nuanced differences in their mechanisms of action despite comparable potency in murine lymphoma cells. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their cytotoxic effects, detailed experimental methodologies, and an illustration of the key metabolic pathways involved.
Quantitative Cytotoxicity Data
Experimental data from studies on murine leukemia cells (L5178Y) indicate that Bredinin and its aglycone exhibit strong and comparable cytotoxic effects. The minimum inhibitory concentration for both compounds has been reported to be 10⁻⁵ M in this cell line.[1][2] However, it is noteworthy that human cells have been observed to be 20- to 60-fold more resistant to both Bredinin and its aglycone compared to murine cells.[3]
| Compound | Cell Line | Potency Metric | Value (M) | Reference |
| Bredinin | L5178Y | Minimum Inhibitory Concentration | 10⁻⁵ | [1][2] |
| Bredinin Aglycone | L5178Y | Minimum Inhibitory Concentration | 10⁻⁵ |
Mechanism of Action and Differential Metabolism
The primary mechanism underlying the cytotoxicity of both Bredinin and its aglycone is the depletion of intracellular guanine (B1146940) nucleotides, leading to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest in the S phase. Bredinin, an imidazole (B134444) nucleoside, is phosphorylated intracellularly to its active form, which then inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate (GMP) synthetase.
A critical distinction in their mode of action lies in their cellular activation pathway. The cytotoxicity of Bredinin's aglycone is dependent on the enzyme adenine (B156593) phosphoribosyltransferase (APRT) to convert it into a cytotoxic nucleotide analog. In contrast, Bredinin's cytotoxic activity is not reliant on APRT. This difference is highlighted by the observation that APRT-deficient human cells are resistant to the aglycone but not to Bredinin.
The growth inhibitory effects of both compounds can be reversed by the addition of guanylic acid, guanosine, or guanine. Interestingly, the cytotoxic effect of the aglycone, but not Bredinin, can be specifically prevented by adenine.
Experimental Protocols
The following is a generalized protocol for a colorimetric cell viability assay, such as the MTT assay, which is commonly used to determine the cytotoxicity of compounds like Bredinin and its aglycone.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Bredinin and its aglycone on a selected cell line.
Materials:
-
Cell line of interest (e.g., L5178Y, HeLa, etc.)
-
Complete cell culture medium
-
Bredinin and this compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Bredinin and its aglycone in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
References
- 1. Effect of bredinin and its aglycone on L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF BREDININ AND ITS AGLYCONE ON L5178Y CELLS [jstage.jst.go.jp]
- 3. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bredinin Aglycone and Other Purine Analogues in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Bredinin (Mizoribine), the prodrug of Bredinin aglycone, against other key purine (B94841) analogues used in immunosuppressive therapy, namely Mycophenolic Acid (MPA) and Azathioprine (B366305)/6-Mercaptopurine (B1684380). The information is compiled from published experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Executive Summary
Bredinin, through its active form this compound, and other purine analogues like Mycophenolic Acid and Azathioprine exert their immunosuppressive effects by inhibiting the de novo pathway of purine synthesis. This pathway is critical for the proliferation of lymphocytes, making it a prime target for preventing transplant rejection and treating autoimmune diseases. Experimental data demonstrates that while all these compounds effectively suppress lymphocyte proliferation, their in vitro potency varies significantly. Mycophenolic Acid generally exhibits the highest potency, requiring substantially lower concentrations to achieve 50% inhibition of T-cell proliferation compared to Bredinin. The immunosuppressive potency of Bredinin has been found to be comparable to that of azathioprine in vivo.[1]
Mechanism of Action: Inhibition of Purine Synthesis
Bredinin and Mycophenolic Acid are potent, non-competitive, reversible inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By blocking IMPDH, these drugs deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo pathway for purine synthesis, its inhibition leads to a cytostatic effect on T and B lymphocytes, thereby suppressing both cellular and humoral immune responses.
Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.
Below is a diagram illustrating the key steps in the de novo purine synthesis pathway and the points of inhibition by this compound (via Mizoribine) and Mycophenolic Acid.
Figure 1. Inhibition of the De Novo Purine Synthesis Pathway.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Bredinin (Mizoribine) and other purine analogues in suppressing lymphocyte proliferation. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values for Inhibition of Mitogen-Stimulated T-Cell Proliferation
| Compound | Mitogen | IC50 (nmol/L) | Reference |
| Bredinin (Mizoribine) | Phytohemagglutinin (PHA) | ~10,000 | [2][3] |
| Mycophenolic Acid (MPA) | Phytohemagglutinin (PHA) | ~100 | [2][3] |
Data extracted from a study comparing various immunosuppressive drugs. The IC50 for Bredinin was approximately 100-fold higher than for MPA in this assay.[2][3]
Table 2: IC50 Values for Inhibition of Alloreactive T-Cell Responses (Mixed Lymphocyte Reaction)
| Compound | IC50 (nmol/L) | Reference |
| Bredinin (Mizoribine) | ~100,000 | [2][3] |
| Mycophenolic Acid (MPA) | ~100 | [2][3] |
In this assay measuring the proliferation of T-cells in response to allogeneic stimulation, Bredinin's IC50 was approximately 1000-fold higher than that of MPA.[2][3]
Table 3: IC50 Values for Inhibition of Peripheral Blood Mononuclear Cell (PBMC) Blastogenesis
| Compound | IC50 (nM) | Reference |
| Azathioprine | 230.4 ± 231.3 | [4] |
| 6-Mercaptopurine | 149.5 ± 124.9 | [4] |
This study compared the in vitro potency of azathioprine and its active metabolite, 6-mercaptopurine. The potencies were not significantly different.[4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and publications.
Lymphocyte Proliferation Assay (Mitogen-Stimulated)
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).
1. Cell Isolation and Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with a suitable culture medium (e.g., RPMI 1640) and resuspend to a final concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of the test compounds (Bredinin, MPA, etc.) in the culture medium.
-
Add the test compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (no drug).
-
Add a mitogen (e.g., PHA at 1 µg/mL) to all wells except for the negative control wells.
3. Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the mean counts per minute (CPM) for each triplicate.
-
Express the results as a percentage of the proliferation of the positive control (mitogen-stimulated cells without any drug).
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for a typical lymphocyte proliferation assay.
Figure 2. Experimental Workflow for a Lymphocyte Proliferation Assay.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of a compound to inhibit the proliferation of T-cells in response to stimulation by allogeneic cells (cells from a genetically different donor).
1. Cell Preparation:
-
Isolate PBMCs from two different healthy donors (responder and stimulator).
-
Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Wash and resuspend both responder and stimulator cells in culture medium.
2. Assay Setup:
-
Plate the responder PBMCs (1 x 10^5 cells/well) and stimulator PBMCs (1 x 10^5 cells/well) together in a 96-well plate.
-
Add serial dilutions of the test compounds in triplicate.
3. Incubation and Proliferation Measurement:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Add [3H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells and measure radioactivity as described for the mitogen-stimulated proliferation assay.
4. Data Analysis:
-
Analyze the data as described for the mitogen-stimulated proliferation assay to determine the IC50 values.
Conclusion
The available in vitro data indicates that Mycophenolic Acid is a more potent inhibitor of lymphocyte proliferation than Bredinin (Mizoribine). This is reflected in the significantly lower IC50 values of MPA in both mitogen-stimulated and alloreactive T-cell proliferation assays.[2][3] While direct in vitro comparative data for this compound against 6-mercaptopurine is limited, in vivo studies suggest that Bredinin has an immunosuppressive potency comparable to that of azathioprine.[1] The choice of a purine analogue for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, potential off-target effects, and the specific cellular context being investigated. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced activities of these important immunosuppressive agents.
References
- 1. Immunosuppressive effect of bredinin on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effects of Bredinin Aglycone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive effects of Bredinin aglycone against established alternatives, namely Bredinin (Mizoribine) and Mycophenolic Acid (MPA). The information presented is supported by available experimental data to aid in the evaluation of this compound as a potential immunomodulatory agent.
Executive Summary
This compound, also known as FF-10501-01 or SM-108, is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This mechanism is shared with the well-established immunosuppressants Mycophenolic Acid (MPA) and Mizoribine (B1677216) (the parent compound of this compound)[1][2][3]. By inhibiting IMPDH, these compounds preferentially deplete guanine nucleotides in T and B lymphocytes, which are highly dependent on the de novo pathway for their proliferation. This targeted action leads to a potent cytostatic effect on these key immune cells, underpinning their immunosuppressive activity[2][4].
Comparative Performance Data
The following tables summarize the available in vitro data for this compound, Mycophenolic Acid, and Mizoribine. It is important to note that the data for this compound was generated using AML cells, which may not be directly comparable to the lymphocyte data for MPA and Mizoribine.
| Compound | Assay | Cell Type | IC50 |
| This compound (FF-10501-01) | Cell Proliferation | AML Cells | 14.6 µM |
| Mycophenolic Acid (MPA) | T-Cell Proliferation (PHA-stimulated) | Human PBL | ~100 nmol/L |
| Mizoribine (Bredinin) | T-Cell Proliferation (PHA-stimulated) | Human PBL | ~10,000 nmol/L |
| Mycophenolic Acid (MPA) | Mixed Lymphocyte Reaction (MLR) | Human PBL | 10-100 nmol/L |
| Mizoribine (Bredinin) | Mixed Lymphocyte Reaction (MLR) | Human PBL | 1,000-10,000 nmol/L |
PBL: Peripheral Blood Lymphocytes; PHA: Phytohemagglutinin; MLR: Mixed Lymphocyte Reaction. Note: IC50 values for MPA and Mizoribine are approximated from graphical and tabular data presented in the cited literature.
Mechanism of Action: IMPDH Inhibition
This compound, MPA, and Mizoribine all exert their immunosuppressive effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP). This selective inhibition leads to the depletion of intracellular guanine nucleotide pools, which are essential for DNA and RNA synthesis, and consequently arrests the proliferation of T and B lymphocytes at the G1/S phase of the cell cycle.
Caption: Mechanism of action of this compound and comparator drugs.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the independent validation and comparison of these immunosuppressive agents.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation. These are the stimulator cells.
-
Co-culture: Co-culture the responder PBMCs (from the second donor) with the prepared stimulator cells at a 1:1 ratio in 96-well round-bottom plates.
-
Compound Treatment: Add various concentrations of the test compounds (this compound, MPA, Mizoribine) to the co-cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: On day 5, pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value.
Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Cell Viability (CCK-8) Assay
Objective: To determine the cytotoxic effects of a compound on lymphocytes.
Protocol:
-
Cell Seeding: Seed PBMCs in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
IMPDH Activity Assay
Objective: To measure the direct inhibitory effect of a compound on IMPDH enzyme activity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human IMPDH2, IMP, and NAD+.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture.
-
Kinetic Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for IMPDH inhibition for each compound.
Conclusion
This compound, through its mechanism as an IMPDH inhibitor, holds promise as an immunosuppressive agent. Its demonstrated anti-proliferative activity in cancer cells suggests it may have a similar cytostatic effect on lymphocytes. However, the lack of direct comparative studies with established immunosuppressants like MPA and Mizoribine on immune cells represents a significant data gap. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses to fully elucidate the immunosuppressive potential of this compound. Further research is warranted to establish its efficacy and safety profile for potential therapeutic applications in immunology.
References
- 1. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolate mofetil: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bredinin and Mycophenolic Acid: Mechanism, Potency, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two pivotal immunosuppressive agents: Bredinin (also known as Mizoribine) and Mycophenolic Acid (MPA). Both drugs are cornerstone therapies in preventing organ transplant rejection and treating autoimmune diseases. Their efficacy stems from a shared mechanism of action: the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This guide will delve into their comparative potency, backed by experimental data, and provide detailed protocols for key immunological assays.
At a Glance: Key Differences and Similarities
| Feature | Bredinin (Mizoribine) | Mycophenolic Acid (MPA) |
| Prodrug/Active Form | Bredinin is a nucleoside prodrug, phosphorylated intracellularly to Mizoribine 5'-monophosphate (the active form). | Mycophenolate mofetil and mycophenolate sodium are prodrugs, hydrolyzed to the active form, mycophenolic acid. |
| Mechanism of Action | Selective, non-competitive inhibitor of IMPDH.[1][2][3] | Selective, non-competitive, and reversible inhibitor of IMPDH.[4][5] |
| Primary Target Cells | T- and B-lymphocytes. | T- and B-lymphocytes. |
| Metabolism | Metabolized to Mizoribine 5'-monophosphate by adenosine (B11128) kinase. | Mycophenolate mofetil is hydrolyzed to MPA. MPA is then primarily metabolized to the inactive mycophenolic acid glucuronide (MPAG). |
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Bredinin and Mycophenolic Acid from in vitro studies. These values highlight the relative potency of each compound in inhibiting lymphocyte proliferation and IMPDH activity.
| Assay | Cell Type / Enzyme Source | Bredinin (Mizoribine) IC50 | Mycophenolic Acid (MPA) IC50 |
| Mitogen-Stimulated T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.0 µg/mL | 0.01 µg/mL |
| IMPDH Inhibition | Recombinant Human IMPDH Type II | ~10 µM | ~0.02 µM |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Targeting Purine Synthesis
Both Bredinin and Mycophenolic Acid exert their immunosuppressive effects by disrupting the de novo pathway of guanine nucleotide synthesis. This pathway is crucial for the proliferation of T- and B-lymphocytes, which are more dependent on it than other cell types that can utilize salvage pathways. The key enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor of guanosine (B1672433) monophosphate (GMP).
By inhibiting IMPDH, both drugs lead to a depletion of the intracellular guanine nucleotide pool. This, in turn, inhibits DNA and RNA synthesis, ultimately leading to a cell cycle arrest and the suppression of lymphocyte proliferation and antibody production.
References
- 1. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]
- 2. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]
Bredinin vs. Bredinin Aglycone: A Comparative Analysis of In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro biological activities of the immunosuppressive agent Bredinin (also known as Mizoribine) and its aglycone, 5-Hydroxy-1H-imidazole-4-carboxamide. While Bredinin is a clinically utilized immunosuppressant, its aglycone has been investigated primarily in a research context. This document synthesizes available experimental data to elucidate the distinct and overlapping effects of these two molecules.
Executive Summary
Bredinin, an imidazole (B134444) nucleoside, exerts its immunosuppressive effects in vivo by inhibiting the de novo synthesis of purine (B94841) nucleotides, which is crucial for the proliferation of lymphocytes. Experimental evidence strongly suggests that Bredinin's aglycone, while demonstrating cytotoxic effects in vitro, likely functions as a prodrug that is converted to Bredinin in a biological setting. When administered orally to animal models, the aglycone leads to the detection of Bredinin in serum and urine, indicating a metabolic conversion that precedes its systemic effects. In vitro studies on cancer cell lines show that both Bredinin and its aglycone have comparable cytotoxic concentrations and share a common mechanism of action that can be reversed by the addition of guanine (B1146940) or its derivatives.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity and Reversal
| Compound | Cell Line | Minimum Inhibitory Concentration (MIC) | Reversal Agent(s) | Reference |
| Bredinin | L5178Y | 10⁻⁵ M | Guanylic acid, Guanosine (B1672433), Guanine | [1] |
| Bredinin Aglycone | L5178Y | 10⁻⁵ M | Guanylic acid, Guanosine, Guanine, Adenine | [1] |
Table 2: In Vivo Immunosuppressive Efficacy of Bredinin (Mizoribine)
| Animal Model | Condition | Dosage | Effect | Reference |
| Rats | Crescentic-type anti-GBM nephritis | 5 - 7.5 mg/kg/day (p.o.) | Significant reduction in crescent formation and fibrinoid deposition | |
| Rats | Nephrotic type anti-GBM nephritis | 5 - 7.5 mg/kg/day (p.o.) | Significant inhibition of urinary protein excretion and glomerular lesions | |
| Beagles | Kidney allograft | Not specified | Prolonged allograft survival | [2] |
| Guinea Pigs | Delayed hypersensitivity | Not specified | Inhibitory action on reaction to tubercle bacilli | [2] |
| Rabbits | Hemagglutinin production | Not specified | Inhibition following booster SRBC injection | [2] |
Signaling and Metabolic Pathways
Bredinin's Mechanism of Action
Bredinin is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of guanine nucleotide synthesis. By blocking this enzyme, Bredinin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion selectively inhibits the proliferation of T and B lymphocytes, as these cells are highly dependent on the de novo purine synthesis pathway.
References
Unveiling the Selectivity of Bredinin Aglycone: A Comparative Analysis of Enzyme Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of a drug candidate is paramount. This guide provides a comprehensive comparison of Bredinin aglycone's enzymatic activity, focusing on its primary target, inosine-5'-monophosphate dehydrogenase (IMPDH), and exploring available data on its cross-reactivity with other enzymes.
This compound, also known as FF-10501, is a purine (B94841) analogue that has demonstrated potent inhibitory activity against IMPDH, a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This pathway is essential for the proliferation of lymphocytes and other rapidly dividing cells, making IMPDH an attractive target for immunosuppressive and anti-cancer therapies. This guide delves into the specifics of this compound's interaction with its target enzymes and compares its performance with other well-known IMPDH inhibitors.
Primary Target: Inosine-5'-Monophosphate Dehydrogenase (IMPDH)
This compound itself is a prodrug that requires intracellular phosphorylation to its active form, Bredinin monophosphate (BMP), also referred to as FF-10501RMP. This active metabolite is responsible for the inhibition of IMPDH. There are two isoforms of human IMPDH: IMPDH1 and IMPDH2. While both isoforms are structurally similar, with 84% sequence identity, they exhibit different expression patterns and are not entirely redundant in their biological roles. IMPDH2 is often upregulated in proliferating cells, including cancer cells, making it a key target for anti-proliferative drugs.
Preclinical studies have shown that the active form of this compound, FF-10501RMP, inhibits both IMPDH1 and IMPDH2 with equivalent potencies.[1] This contrasts with some other IMPDH inhibitors that show a degree of selectivity for one isoform over the other.
Comparative Analysis of IMPDH Inhibition
To provide a clear perspective on the potency of this compound's active form, the following table summarizes the inhibitory activities of FF-10501RMP and other notable IMPDH inhibitors against both IMPDH isoforms.
| Compound | Target Enzyme | Inhibition Value (IC50/Ki) | Notes |
| FF-10501RMP (Active form of this compound) | IMPDH1 / IMPDH2 | Potencies are equivalent for both isoforms (Specific values not publicly available) | A selective IMPDH inhibitor.[1] |
| Mycophenolic Acid (MPA) | IMPDH | EC50: 0.24 µM | A potent, uncompetitive inhibitor.[2] |
| Mizoribine-5'-monophosphate | IMPDH | Ki: 10 nM | The active form of Mizoribine (Bredinin). |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal response in a cell-based assay.
Cross-Reactivity with Other Enzymes: An Insight into Selectivity
A critical aspect of drug development is assessing the potential for off-target effects, which can lead to unforeseen side effects. This is often evaluated by screening the compound against a broad panel of enzymes from different families, such as kinases, proteases, and phosphatases.
Despite a thorough review of publicly available preclinical data, no studies detailing broad-panel enzymatic screening for this compound (FF-10501) or its active monophosphate form have been identified. The available literature consistently refers to it as a "selective" IMPDH inhibitor, suggesting that significant off-target activities were not observed during its initial characterization. However, without access to comprehensive screening data, a definitive statement on its cross-reactivity with other enzyme classes cannot be made.
This lack of publicly available cross-reactivity data is an important consideration for researchers. While the focus has been on its potent on-target activity, further studies would be beneficial to fully delineate its selectivity profile.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by depleting the intracellular pool of guanine nucleotides. The diagram below illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by the active form of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
A clear understanding of the methodologies used to assess enzyme activity is crucial for interpreting and replicating research findings. Below is a generalized protocol for a typical IMPDH enzyme activity assay.
IMPDH Enzymatic Activity Assay Protocol
This protocol is based on the spectrophotometric measurement of NADH production, a product of the IMPDH-catalyzed reaction.
Materials:
-
Recombinant human IMPDH1 or IMPDH2 enzyme
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate 1: Inosine Monophosphate (IMP)
-
Substrate 2: Nicotinamide Adenine Dinucleotide (NAD+)
-
Test compound (this compound's active form or other inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the reaction buffer.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the IMPDH enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of IMP and NAD+ to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes using a spectrophotometer. The rate of NADH production is proportional to the enzyme activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an IMPDH enzyme activity assay.
Conclusion
This compound, through its active monophosphate form, is a potent inhibitor of both IMPDH1 and IMPDH2 with equivalent potencies. This positions it as a non-isoform-selective IMPDH inhibitor. While its on-target activity is well-documented in preclinical models, a significant gap exists in the public domain regarding its cross-reactivity with other enzyme classes. For drug development professionals, this highlights the need for comprehensive selectivity profiling to fully characterize the therapeutic potential and safety profile of this compound. The provided experimental protocol offers a foundational method for researchers to conduct their own comparative studies.
References
Unraveling the Immunosuppressive Action of Bredinin Aglycone: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bredinin aglycone's mechanism of action against other key immunosuppressive agents. We delve into the experimental data and protocols that underpin our current understanding, offering a clear and objective analysis to inform future research and development.
At the heart of its immunosuppressive capabilities, Bredinin (also known as Mizoribine) exerts its effects through the potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is a critical gatekeeper in the de novo synthesis of guanine (B1146940) nucleotides, essential building blocks for DNA and RNA. By selectively starving rapidly proliferating cells, such as T and B lymphocytes, of these vital components, Bredinin effectively curtails the immune response.
However, it is crucial to distinguish between Bredinin (the nucleoside) and its aglycone. Experimental evidence strongly indicates that Bredinin requires intracellular phosphorylation to its active form, Mizoribine (B1677216) 5'-monophosphate (MZP), to inhibit IMPDH.[1][2] The aglycone form, 5-Hydroxy-1H-imidazole-4-carboxamide, which lacks the ribose sugar, is not considered the active immunosuppressive moiety.[3][4] This guide will focus on the activity of Bredinin (Mizoribine) as the relevant compound for comparison.
Comparative Efficacy: Bredinin vs. Mycophenolic Acid and Azathioprine
To contextualize the potency of Bredinin, we compare it with two other widely used immunosuppressants that also target purine (B94841) synthesis: Mycophenolic Acid (MPA) and Azathioprine.
| Compound | Active Metabolite | Primary Target | IC50 for IMPDH Inhibition | Key Cellular Effects |
| Bredinin (Mizoribine) | Mizoribine 5'-monophosphate (MZP) | IMPDH | ~10⁻⁸ M[1] | Inhibition of T and B lymphocyte proliferation. |
| Mycophenolate Mofetil | Mycophenolic Acid (MPA) | IMPDH | ~10⁻⁸ M | Inhibition of T and B lymphocyte proliferation. |
| Azathioprine | 6-mercaptopurine (6-MP) and its metabolites | Multiple enzymes in purine synthesis | Indirect inhibitor | Inhibition of T and B lymphocyte proliferation. |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and substrate concentration.
Signaling Pathway of Immunosuppression by Bredinin
The mechanism of action of Bredinin can be visualized as a targeted disruption of the purine biosynthesis pathway, leading to the depletion of guanine nucleotides and subsequent arrest of lymphocyte proliferation.
References
- 1. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive agent mizoribine monophosphate forms a transition state analogue complex with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
Structure-Activity Relationship of Bredinin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bredinin (also known as Mizoribine) and its analogues, focusing on their structure-activity relationships (SAR). Bredinin is an imidazole (B134444) nucleoside antibiotic with established immunosuppressive and antiviral properties.[1] Its clinical utility has driven research into the synthesis and evaluation of various analogues to improve efficacy and explore new therapeutic applications.
Mechanism of Action
Bredinin exerts its immunosuppressive effects by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[2] Within the cell, Bredinin is phosphorylated by adenosine (B11128) kinase to its active form, Bredinin-5'-monophosphate. This active metabolite then inhibits IMPDH, leading to a depletion of the guanosine (B1672433) triphosphate (GTP) pool. As lymphocytes are highly dependent on the de novo pathway for purine (B94841) synthesis, this depletion selectively inhibits their proliferation, thereby suppressing the immune response.[2]
Bredinin's Impact on Purine Synthesis
Caption: Mechanism of action of Bredinin.
Comparative Biological Activity
Quantitative data directly comparing the immunosuppressive or IMPDH inhibitory activity of a systematic series of Bredinin analogues is limited in the public domain. However, comparative data for Bredinin against other well-known immunosuppressants is available, providing a benchmark for its potency.
Table 1: Immunosuppressive Activity of Bredinin vs. Other Agents
| Compound | Assay | Target Cells | Stimulus | IC50 | Reference |
| Bredinin (Mizoribine) | T-cell Proliferation | Human T-cells | A23187 / PHA | ~10 µM | [3] |
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Allogeneic cells | ~1-10 µg/mL | [3] | |
| Mycophenolic Acid (MPA) | T-cell Proliferation | Human T-cells | A23187 / PHA | ~100 nM | |
| FK 506 (Tacrolimus) | T-cell Proliferation | Human T-cells | A23187 / PHA | < 1 nM | |
| Rapamycin (Sirolimus) | T-cell Proliferation | Human T-cells | A23187 / PHA | < 1 nM | |
| Cyclosporine A | T-cell Proliferation | Human T-cells | A23187 / PHA | ~100 nM |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Synthesized Bredinin Analogues and Reported Activity
| Analogue | Structural Modification | Reported Biological Activity | Reference |
| Carbocyclic Bredinin | Ribose sugar ring replaced with a cyclopentane (B165970) ring. | Low antiviral activity against some RNA viruses. Immunosuppressive activity not quantitatively reported. | |
| 5'-Phosphate Bredinin | Addition of a phosphate (B84403) group at the 5' position of the ribose. | Synthesized as a key biologically important analogue. Specific activity data not provided. | |
| 5'-Deoxy Bredinin | Removal of the hydroxyl group at the 5' position of the ribose. | Synthesized to explore the role of the 5'-hydroxyl group. Specific activity data not provided. |
The synthesis of these analogues has been challenging due to the zwitterionic nature of Bredinin's imidazole ring. The lack of quantitative data for these analogues prevents a detailed structure-activity relationship analysis. However, the exploration of carbocyclic and 5'-modified structures suggests that the ribose moiety is a key area for modification to potentially alter the activity and properties of Bredinin.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the immunosuppressive and IMPDH inhibitory activity of compounds like Bredinin and its analogues.
Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator). Inhibition of this proliferation is indicative of immunosuppressive activity.
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator) are treated with an antiproliferative agent like Mitomycin C or irradiation to prevent their own proliferation.
-
Co-culture: Responder PBMCs are co-cultured with the treated stimulator PBMCs in a 96-well plate.
-
Drug Treatment: The Bredinin analogues are added to the co-cultures at various concentrations. A vehicle control is also included.
-
Proliferation Measurement: After 5-7 days of incubation, the cells are pulsed with a radioactive tracer, such as [³H]-thymidine, for the final 18-24 hours. Proliferating cells incorporate the tracer into their DNA.
-
Data Analysis: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The concentration of the analogue that inhibits the proliferative response by 50% (IC50) is then calculated.
IMPDH Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the IMPDH enzyme.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), potassium chloride, a reducing agent (e.g., DTT), the substrate inosine monophosphate (IMP), and the cofactor NAD⁺.
-
Inhibitor Addition: The Bredinin analogue is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant human IMPDH enzyme.
-
Activity Measurement: The conversion of NAD⁺ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.
Conclusion and Future Directions
Future research should focus on:
-
Systematic Analogue Synthesis: The synthesis of a series of Bredinin analogues with targeted modifications at the imidazole and ribose moieties.
-
Quantitative Biological Evaluation: Consistent testing of these analogues in both cell-based immunosuppressive assays (e.g., MLR) and biochemical IMPDH inhibition assays to generate robust IC50 data.
-
Pharmacokinetic Profiling: Evaluation of promising analogues for their metabolic stability, bioavailability, and other pharmacokinetic properties.
By generating this crucial data, a clearer understanding of the structure-activity relationship of Bredinin analogues can be established, paving the way for the rational design of novel and more potent immunosuppressive agents.
References
Head-to-Head Comparison: Bredinin Aglycone vs. Mizoribine in Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Bredinin aglycone and its parent compound, mizoribine (B1677216), supported by experimental data.
This guide provides a detailed comparative analysis of this compound and its nucleoside analog, mizoribine, two compounds recognized for their immunosuppressive properties. Mizoribine, also known by its trade name Bredinin, has established clinical use in preventing rejection in renal transplantation and treating autoimmune diseases.[1][2][3] Its aglycone, this compound (also known as FF-10501 or SM-108), has been investigated for its own biological activities, including potential antineoplastic effects.[4][5] This comparison delves into their mechanisms of action, chemical structures, and available experimental data on their efficacy and cytotoxicity to provide a comprehensive resource for the research and drug development community.
Executive Summary
Both mizoribine and this compound exert their effects through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][6] This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes.[1][7] While both compounds share a common target, their cellular uptake and activation mechanisms differ, leading to variations in their biological activity and cytotoxicity profiles.
A key differentiator lies in their cellular activation. Mizoribine, as a nucleoside, is phosphorylated to its active form. In contrast, the cytotoxic effect of this compound is dependent on the enzyme adenine (B156593) phosphoribosyltransferase (APRT).[8] This distinction in their metabolic pathways can influence their efficacy and safety in different cellular contexts.
Chemical Structures
The structural difference between the two compounds is the presence of a ribose sugar moiety in mizoribine, which is absent in this compound.
Mizoribine:
-
IUPAC Name: 5-hydroxy-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide
-
Molecular Formula: C₉H₁₃N₃O₆
-
Molecular Weight: 259.22 g/mol
This compound:
-
IUPAC Name: 5-hydroxy-1H-imidazole-4-carboxamide
-
Molecular Formula: C₄H₅N₃O₂
-
Molecular Weight: 127.10 g/mol
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of this compound and mizoribine. It is important to note that direct head-to-head studies under identical experimental conditions are limited. The data presented here is compiled from various studies and should be interpreted with consideration of the different cell lines and assay conditions used.
| Parameter | This compound (FF-10501-01) | Mizoribine | Reference |
| Target | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Inosine-5'-monophosphate dehydrogenase (IMPDH) | [1][4] |
| Mechanism of Action | Inhibition of IMPDH, leading to GTP depletion | Inhibition of IMPDH, leading to GTP depletion | [1][8] |
| Cellular Activation | Dependent on adenine phosphoribosyltransferase (APRT) | Phosphorylation to active monophosphate form | [8] |
Table 1: Mechanism of Action and Cellular Activation
| Assay | This compound (FF-10501-01) IC₅₀/ID₅₀ | Mizoribine ID₅₀ | Cell Line/System | Reference |
| Immunosuppressive Activity | Not explicitly found | 1.0 - 10 µg/mL (3.86 - 38.6 µM) | Human lymphocytes (Mitogen response and Mixed Lymphocyte Reaction) | [1][4] |
| Antiproliferative Activity | ~14.6 µM | Not directly comparable | Acute Myeloid Leukemia (AML) peripheral blood cells | [5] |
| Induction of Apoptosis | ~30 µM | Not directly comparable | Acute Myeloid Leukemia (AML) cell lines | [9] |
Table 2: Immunosuppressive and Antiproliferative Activity
| Cell Type | Relative Resistance (vs. Murine Cells) | Key Metabolic Enzyme | Reference |
| Human Cells | 20- to 60-fold more resistant to both compounds | - | [8] |
| APRT-deficient Human Cells | Resistant to this compound, sensitive to mizoribine | Adenine phosphoribosyltransferase (APRT) | [8] |
| HPRT-deficient Human Cells | At least 100-fold more sensitive to both compounds | Hypoxanthine phosphoribosyltransferase (HPRT) | [8] |
Table 3: Cytotoxicity and Cellular Resistance Profile
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
IMPDH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and mizoribine against IMPDH enzyme activity.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Test compounds: this compound and mizoribine dissolved in a suitable solvent (e.g., DMSO or water)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, and DTT.
-
Prepare serial dilutions of this compound and mizoribine in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, IMP, NAD⁺, and the test compounds at various concentrations.
-
Initiate the reaction by adding the IMPDH enzyme to each well.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time at 37°C.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The percent inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Lymphocyte Proliferation Assay
Objective: To assess the immunosuppressive activity of this compound and mizoribine by measuring their effect on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
Test compounds: this compound and mizoribine
-
[³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Scintillation counter or microplate reader
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add serial dilutions of this compound and mizoribine to the wells.
-
Add the mitogen (e.g., PHA) to all wells except for the negative control.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for a colorimetric assay, add the MTT reagent for the last 4 hours of incubation, followed by the addition of a solubilizing agent. Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control (mitogen only).
-
Determine the 50% inhibitory dose (ID₅₀) from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound and mizoribine on a selected cell line.
Materials:
-
A suitable human cell line (e.g., Jurkat for T-lymphocytes, or a cancer cell line like MOLM-13)
-
Complete cell culture medium
-
Test compounds: this compound and mizoribine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Add serial dilutions of this compound and mizoribine to the wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Conclusion
This comparative guide provides a foundational understanding of the similarities and differences between this compound and mizoribine. Both compounds are potent inhibitors of IMPDH, a key enzyme in lymphocyte proliferation. However, their distinct cellular activation pathways, particularly the APRT-dependence of this compound, represent a critical difference that may have implications for their therapeutic applications and potential for selective targeting. The provided experimental data, while not from direct head-to-head studies in all cases, offers valuable insights into their relative potencies. Further research with standardized assays is warranted to fully elucidate the comparative efficacy and safety profiles of these two related but distinct immunosuppressive agents. The detailed protocols and diagrams included in this guide are intended to facilitate such future investigations.
References
- 1. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 3. embopress.org [embopress.org]
- 4. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Bredinin Aglycone
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of Bredinin aglycone, a purine (B94841) nucleotide analog, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2] Due to its potential cytotoxic properties and its classification as an irritant that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, stringent disposal protocols are essential.[3] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves | Prevents skin contact and cross-contamination.[4] |
| Gown | Disposable, impermeable, long-sleeved gown | Protects against splashes and contamination of personal clothing.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation. |
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is the first step in the disposal process. All materials that have come into contact with the compound must be treated as cytotoxic waste.
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, vials) | Leak-proof, puncture-resistant container with a secure lid. The container should be lined with a designated cytotoxic waste bag. | Clearly labeled with the universal cytotoxic/biohazard symbol and the words "Cytotoxic Waste". |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Puncture-proof sharps container specifically designated for cytotoxic sharps. | Red container marked with the cytotoxic symbol and "Cytotoxic Sharps". |
| Liquid Waste (e.g., unused solutions, contaminated media) | Sealable, leak-proof, and shatter-resistant container. | Clearly labeled as "Cytotoxic Liquid Waste" with the chemical name (this compound) and concentration. |
III. Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound waste. Adherence to this process is mandatory to ensure the safety of all laboratory personnel and the environment.
IV. Final Disposal Method
The recommended and most common method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound. In cases where incineration is not available, chemical neutralization by a licensed and certified hazardous waste disposal contractor is an alternative. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
V. Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, decontamination solutions, and appropriate waste containers should be readily accessible in the laboratory. All materials used in the cleanup must be disposed of as cytotoxic waste.
By adhering to these stringent protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling Bredinin aglycone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Bredinin aglycone, a purine (B94841) nucleotide analog used in assays for purine nucleotide analog catalysts.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling similar solid chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a common choice for handling solid chemicals. Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[3][4] A NIOSH-approved N95 or higher-rated respirator may be appropriate depending on the quantity and handling procedure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (56973-26-3) on the label match the order.
-
Wear appropriate PPE during inspection.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid exposure to direct sunlight and moisture.
-
General guidance for similar compounds suggests storage in a freezer.[3]
Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
Disposal Plan
All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and empty containers should be placed in a designated, sealed chemical waste bag or container. |
| Unused Product | Unwanted or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash. |
| Spill Cleanup Material | Any materials used to clean up a spill of this compound should be treated as hazardous waste and disposed of accordingly. |
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.
Disclaimer: The information provided is based on general laboratory safety principles for handling solid chemical compounds. As no specific Safety Data Sheet for this compound was publicly available, users should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. This compound is for research purposes only and not for human or veterinary use.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
